Boc-2,3-Difluoro-L-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
301.29 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Boc-2,3-Difluoro-L-Phenylalanine CAS number 266360-64-9
<-40> An In-depth Technical Guide to Boc-2,3-Difluoro-L-Phenylalanine
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-2,3-difluoro-L-phenylalanine (Boc-2,3-Difluoro-L-Phe-OH), a synthetic amino acid derivative increasingly utilized in peptide chemistry and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring introduces unique physicochemical properties that can be leveraged to enhance the conformational stability, metabolic resistance, and binding affinity of novel peptide therapeutics. This document details the molecule's properties, the strategic rationale for its use, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and relevant analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of fluorinated amino acids in their work.
Introduction: The Strategic Value of Fluorination in Peptide Design
The selective introduction of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry.[1][2] Fluorinated amino acids, while rare in nature, have become pivotal building blocks for both small molecules and peptide-based therapeutics.[3][4] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's properties without introducing significant steric bulk.[5]
This compound is a prime example of a "fluorine-edited" building block. It combines two critical features:
-
The Boc Protecting Group: The acid-labile tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino function, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[6][7]
-
Vicinal Difluorination: The presence of fluorine atoms at the 2- and 3-positions of the phenyl ring creates a unique electronic and conformational profile. This modification can alter pKa, induce specific peptide backbone conformations, enhance metabolic stability by blocking sites of enzymatic oxidation, and modulate protein-ligand interactions through novel non-covalent forces like anion-π or halogen bonding.[5][8]
This guide will explore the practical application and underlying chemical principles of using this valuable synthetic amino acid.
Physicochemical & Structural Data
A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 266360-64-9 | [9][10] |
| Molecular Formula | C14H17F2NO4 | [9][10] |
| Molecular Weight | 301.29 g/mol | [9][11] |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid | [9] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available at ≥95% | [9] |
| Storage | Store at 2-8°C to ensure long-term stability |
The Impact of 2,3-Difluorination on Peptide Properties
The decision to incorporate a non-canonical amino acid like 2,3-difluoro-L-phenylalanine is driven by the desire to rationally engineer specific properties into a peptide. The vicinal fluorine atoms offer a multi-faceted approach to peptide optimization.
Conformational Control
The strong electron-withdrawing nature of fluorine can influence the torsional angles of the peptide backbone and restrict the rotational freedom of the amino acid side chain. This "conformational constraint" can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[12][13] For instance, fluorination can stabilize specific secondary structures like β-turns or helical motifs that are crucial for receptor recognition.
Enhanced Metabolic Stability
A primary challenge in developing peptide drugs is their rapid degradation by proteases.[14] Aromatic rings, like that of phenylalanine, are common sites for metabolic oxidation by cytochrome P450 enzymes. The strong, stable carbon-fluorine (C-F) bonds at the 2- and 3-positions can effectively block these sites of metabolism, thereby increasing the peptide's in vivo half-life.[4][15] However, it is important to note that the impact of fluorination on proteolytic stability is complex and not always predictable, depending on the specific enzyme and the position of the substitution relative to the cleavage site.[14]
Modulation of Binding Interactions
Fluorine substitution significantly alters the electronic distribution of the aromatic ring. This can fine-tune key binding interactions:
-
π-π Stacking: The electron-poor nature of the difluorinated ring can enhance interactions with electron-rich aromatic residues (e.g., Tryptophan) in a binding pocket.
-
CH-π Interactions: Fluorination can strengthen interactions between the aromatic ring and aliphatic side chains.[8][16]
-
Novel Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor, offering unique binding possibilities not available to the native phenylalanine residue.
Caption: Strategic benefits of incorporating 2,3-Difluoro-L-Phenylalanine.
Experimental Protocols
The following sections provide validated, step-by-step protocols for the incorporation and subsequent handling of this compound in a standard peptide synthesis workflow.
Protocol: Incorporation via Boc-SPPS
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain anchored on a Merrifield resin. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy uses an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection, which are removed later.[6][17]
Materials:
-
Peptidyl-resin (e.g., H-Gly-Merrifield resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Workflow:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.
-
Boc Deprotection (Acidolysis):
-
Agitate for 2 minutes, drain.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes. Drain the solution.
-
Causality: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group, exposing the N-terminal amine for the next coupling step, while leaving benzyl-based side-chain protecting groups intact.[7]
-
Washing: Wash the resin sequentially with DCM (3x), MeOH (2x), and DCM (3x) to thoroughly remove residual TFA and byproducts.
-
Neutralization:
-
Wash the resin with a solution of 5% DIPEA in DCM (2x, 2 minutes each).[17]
-
Causality: The deprotected N-terminal amine exists as a TFA salt. Neutralization with a non-nucleophilic base like DIPEA is critical to generate the free amine, which is the active nucleophile required for the subsequent coupling reaction.
-
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add an activating agent such as DCC (3 eq) or a uronium-based reagent like HBTU/HATU (3 eq) along with DIPEA (6 eq).
-
Caution: The electronegativity of fluorine can sometimes decrease the reactivity of the system, potentially leading to lower yields.[3] Using a highly efficient coupling reagent like HATU is recommended.
-
Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Cycle Completion: The resin now bears the newly coupled Boc-2,3-Difluoro-L-Phe residue and is ready for the next deprotection/coupling cycle or final cleavage.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. marioschubert.ch [marioschubert.ch]
- 9. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Boc-3,4-difluoro-L-phenylalanine | C14H17F2NO4 | CID 7020829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
Technical Guide: Structural Analysis of Boc-2,3-Difluoro-L-Phenylalanine
Topic: Structural Analysis of Boc-2,3-Difluoro-L-Phenylalanine Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 266360-64-9) is a specialized fluorinated amino acid derivative critical for medicinal chemistry and peptide engineering.[1][2][3] The introduction of fluorine atoms at the 2,3-positions of the phenyl ring imparts unique electronic properties, enhances metabolic stability against proteases, and serves as a sensitive
This guide provides a rigorous structural analysis framework. Unlike standard phenylalanine derivatives, the 2,3-difluoro substitution pattern presents specific spectroscopic challenges—most notably the strong vicinal fluorine-fluorine coupling—that must be validated to ensure isomeric purity. This document outlines the self-validating protocols required to confirm identity, chemical purity, and stereochemical integrity.
Molecular Architecture & Electronic Properties
The compound consists of an L-phenylalanine backbone protected at the
Key Structural Features[1][4][5]
-
Vicinal Fluorines: The 2,3-difluoro motif creates a distinct electronic environment. The close proximity of the fluorine atoms results in a significant through-bond spin-spin coupling (
), which is the primary diagnostic feature distinguishing it from 2,4-, 2,5-, or 3,4-isomers. -
Boc Rotamers: The carbamate bond of the Boc group exhibits restricted rotation on the NMR timescale, often manifesting as "rotameric splitting" (broadening or doubling of peaks) in
and NMR spectra at room temperature. -
Chiral Center: The L-configuration (
-enantiomer) at the -carbon is critical for biological activity and must be preserved during synthesis and storage.
Diagram: Structural Validation Workflow
The following workflow illustrates the logical progression from crude material to certified standard.
Figure 1: Comprehensive structural validation workflow for this compound.
Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Strategy
The definitive identification of the 2,3-isomer relies on
Expected NMR Parameters (in DMSO-
)
The following table summarizes the diagnostic signals. Note that chemical shifts may vary slightly based on concentration and temperature.
| Nucleus | Signal Region ( | Multiplicity | Coupling ( | Structural Assignment |
| -138 to -142 | ddd / m | F-2 (Ortho) | ||
| -155 to -160 | ddd / m | F-3 (Meta) | ||
| 1.35 | Singlet | - | Boc Methyls (9H) | |
| 2.90 - 3.20 | Multiplet | |||
| 4.10 - 4.30 | Multiplet | - | ||
| 7.00 - 7.30 | Multiplet | - | Aromatic Protons (3H) |
Expert Insight: The presence of a large coupling constant (
Mass Spectrometry (MS)[7]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion:
is typically the base peak due to the labile nature of the Boc group under acidic conditions. -
Diagnostic Fragment: Loss of the Boc group (
) is common if in-source fragmentation occurs.-
Calculated MW: 301.29 Da[4]
-
Expected
: 324.28 Da
-
Chromatographic Purity & Chiral Integrity
Purity analysis must separate the target compound from potential regioisomers (e.g., 2,4-difluoro) and the D-enantiomer.
Method 1: Reverse-Phase HPLC (Chemical Purity)
This method ensures the removal of synthetic byproducts and deprotected species (free amino acid).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).
-
Acceptance Criteria: Purity
(Area under curve).
Method 2: Chiral HPLC (Enantiomeric Excess)
Determining the enantiomeric excess (
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase (Normal Phase): Hexane : Isopropanol (90:10) + 0.1% TFA.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.
-
Validation: Inject a racemic standard (DL-mixture) first to establish separation resolution (
). -
Target:
.
Differentiation of Regioisomers (Logic Tree)
Regioisomers (2,4-; 2,5-; 3,4-difluoro) are common impurities in the starting materials. The following logic tree utilizes
Figure 2: Logic tree for differentiating difluorophenylalanine isomers using
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration-dependent aggregation.
-
Solvent: Use DMSO-
(99.9% D). CDCl can be used, but DMSO often provides sharper peaks for amide protons. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug within the pipette to remove suspended solids (crucial for baseline flat
F spectra). -
Acquisition:
-
Run
F NMR without proton decoupling first to observe F-H couplings, then with decoupling if simplification is needed. -
Set relaxation delay (
) to seconds to ensure quantitative integration of fluorine signals.
-
Protocol B: Handling Boc-Amino Acids
Objective: Prevent deprotection or racemization.
-
Storage: Store at 2–8°C. Allow to warm to room temperature in a desiccator before opening to prevent condensation.
-
Solubility: Soluble in organic solvents (DCM, EtOAc, DMF). Avoid strong acids (TFA, HCl) unless deprotection is intended.
-
Stability: The Boc group is acid-labile. Ensure all HPLC mobile phases containing TFA are prepared fresh to prevent pH drift that might degrade the sample during long sequences.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7020829, Boc-3,4-difluoro-L-phenylalanine (Analog Reference). Retrieved from [Link]
-
Royal Society of Chemistry (2022). 19F-centred NMR analysis of mono-fluorinated compounds. (Methodology for coupling constant analysis).[6] Retrieved from [Link]
Sources
- 1. (Boc)2-[12]aneN3-CH2COOH | CAS#:1367281-19-3 | Chemsrc [chemsrc.com]
- 2. This compound [266360-64-9] | Chemsigma [chemsigma.com]
- 3. thelabchemical.com [thelabchemical.com]
- 4. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Technical Guide to the Solubility of Boc-2,3-Difluoro-L-Phenylalanine in Organic Solvents
Introduction: The Significance of Boc-2,3-Difluoro-L-Phenylalanine in Modern Drug Discovery
This compound is a non-canonical amino acid of significant interest in pharmaceutical research and development. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of peptides and small molecule therapeutics.[1][2] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[2] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the controlled and sequential assembly of amino acid building blocks.[3][]
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization in synthetic workflows.[5] Solubility dictates the choice of reaction conditions, purification strategies, and ultimately, the efficiency and scalability of synthetic processes. This guide provides an in-depth exploration of the factors governing the solubility of this fluorinated amino acid, outlines a robust protocol for its experimental determination, and offers insights to aid researchers in its practical application.
Theoretical Framework: Factors Influencing the Solubility of this compound
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key determinants of solubility are its molecular structure, the nature of the Boc protecting group, the influence of the difluoro-phenyl moiety, and the properties of the organic solvent.
The Role of the Amino Acid Core and the Boc Protecting Group
Amino acids in their unprotected form exist as zwitterions, possessing both a positive and a negative charge.[6] This ionic character generally leads to good solubility in polar solvents like water and poor solubility in non-polar organic solvents.[6] The introduction of the bulky and lipophilic tert-butyloxycarbonyl (Boc) group to the alpha-amino group fundamentally alters this dynamic. The Boc group masks the positive charge of the amino group, thereby reducing the zwitterionic character and increasing the overall hydrophobicity of the molecule. This modification generally enhances solubility in a broader range of organic solvents.[7]
The Impact of Phenyl Ring Fluorination
The substitution of two hydrogen atoms with fluorine on the phenyl ring introduces several significant changes to the molecule's properties:
-
Increased Polarity: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized.[1] This introduces localized dipoles that can influence intermolecular interactions.
-
Altered Lipophilicity: While a single fluorine substitution can sometimes increase lipophilicity, the presence of multiple fluorine atoms can decrease it due to the dominant polar effects.[1] This can modulate the solubility in both polar and non-polar solvents.
-
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially influencing interactions with protic solvents.[1]
Solvent Properties and the "Like Dissolves Like" Principle
The adage "like dissolves like" is a fundamental principle in predicting solubility. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not have acidic protons. They are generally good solvents for a wide range of organic compounds, including Boc-protected amino acids.[8] Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are particularly effective at solvating peptide chains and are commonly used in solid-phase peptide synthesis.[8]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are relatively non-polar solvents that are effective at dissolving many organic compounds. Dichloromethane (DCM) is a common solvent for Boc-protected amino acids due to its ability to dissolve the starting materials and swell polystyrene-based resins used in peptide synthesis.[8] Qualitative data suggests that the related compound, Boc-L-2-F-Phenylalanine, is soluble in chloroform and dichloromethane.[3]
-
Ethers (e.g., Tetrahydrofuran): Tetrahydrofuran (THF) is a moderately polar aprotic solvent that can be useful in specific applications.[8]
-
Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While amino acids themselves have some solubility in aqueous alcohol mixtures, the increased hydrophobicity from the Boc group and the phenyl ring may limit solubility in lower alcohols alone.[9][10]
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Assessment
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | High to Moderate | These solvents are effective at solvating polar organic molecules and are standard in peptide synthesis where Boc-protected amino acids are frequently used.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | DCM is a common solvent for Boc-protected amino acids.[8] The related Boc-2-fluoro-L-phenylalanine is reported to be soluble in DCM and chloroform.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is less polar than DMF or DMSO, which may result in lower solubility. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The hydrophobic nature of the Boc group and the difluorophenyl ring may limit solubility in these polar protic solvents.[9] |
| Non-Polar Hydrocarbons | Hexanes, Toluene | Low to Insoluble | The presence of the polar carboxylic acid and the difluorophenyl group makes solubility in non-polar hydrocarbon solvents unlikely. The lack of attraction between the solvent and the solute would not overcome the solid-state forces.[6] |
Experimental Protocol for Solubility Determination
A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The "excess solid" or "shake-flask" method is a reliable approach for measuring equilibrium solubility.[11][12]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). It is crucial to maintain a constant temperature.[13]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant. This step is critical to avoid aspirating solid particles.[12]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particles.
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
-
Alternative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solution with a known volume of the solvent.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion and Practical Recommendations
A comprehensive understanding of the solubility of this compound is paramount for its successful application in research and development. While specific quantitative data is not widely published, a reasoned estimation based on chemical principles suggests good solubility in polar aprotic and chlorinated solvents. For critical applications, the experimental determination of solubility using a robust protocol, such as the shake-flask method outlined in this guide, is strongly recommended.
Researchers should consider the following practical points:
-
Solvent Purity: The purity of the solvent can significantly impact solubility measurements. Always use high-purity, anhydrous solvents when appropriate.[13]
-
Temperature Control: Solubility is temperature-dependent. Ensure precise and consistent temperature control throughout the experiment.[13][14]
-
Equilibration Time: Verify that the system has reached equilibrium to obtain accurate thermodynamic solubility data.
-
Analytical Method Validation: If using HPLC or other instrumental methods, ensure the analytical method is properly validated for accuracy and precision.
By applying the principles and methodologies described in this guide, researchers can confidently navigate the challenges associated with the solubility of this important fluorinated amino acid, thereby streamlining synthetic processes and accelerating drug discovery efforts.
References
-
solubility experimental methods.pptx. Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]
-
The Chemical Properties and Synthesis of Boc-L-2-F-Phenylalanine. (2026, February 12). Retrieved from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]
-
Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC. Retrieved from [Link]
-
Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. Retrieved from [Link]
-
1-Fluorononane - Solubility of Things. Retrieved from [Link]
-
-
Backgrounds of Amino Acids - Chemistry LibreTexts. (2022, July 4). Retrieved from [Link]
-
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. Retrieved from [Link]
-
Boc-3,4-difluoro-L-phenylalanine | C14H17F2NO4 | CID 7020829 - PubChem. Retrieved from [Link]
-
THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION - ResearchSpace@UKZN. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
N-BOC-3-Fluoro-D-phenylalanine from MedChemExpress | Biocompare.com. (2015, January 1). Retrieved from [Link]
-
Boc-Phe-OH [13734-34-4] - Aapptec Peptides. Retrieved from [Link]
-
Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Retrieved from [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 5. rheolution.com [rheolution.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. lifechemicals.com [lifechemicals.com]
- 12. raytor.com [raytor.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
Strategic Sourcing and Technical Utilization of Boc-2,3-Difluoro-L-Phenylalanine
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Peptide Scientists, and Procurement Specialists in Drug Discovery. Subject: CAS 266360-64-9 (Boc-2,3-Difluoro-L-Phenylalanine)[1][2][3][4][5]
Executive Summary: The Strategic Value of the 2,3-Motif
In the landscape of non-canonical amino acids (ncAAs), This compound (CAS: 266360-64-9) occupies a critical niche. Unlike its more common counterparts (4-fluoro or 3,4-difluoro), the 2,3-substitution pattern offers unique steric and electronic advantages.
-
Metabolic Blockade: The 2- and 3-positions are frequent sites for oxidative metabolism (e.g., hydroxylation by Cytochrome P450). Fluorination at these sites effectively "cages" the phenyl ring against Phase I metabolism, extending the half-life of peptide therapeutics.
-
Conformational Control: The ortho-fluorine (position 2) induces specific side-chain rotamer preferences via electrostatic repulsion with the backbone carbonyl, locking the peptide into bioactive conformations that natural Phenylalanine cannot access.
- -NMR Probing: The distinct chemical shift of the 2,3-difluoro motif provides a sensitive environmental probe for studying protein-protein interactions without the background noise often seen with monosubstituted variants.
This guide provides a rigorous framework for sourcing, validating, and utilizing this specialized building block.
Commercial Landscape & Supplier Analysis
The supply chain for this compound is bifurcated between Stock-Keeping Specialty Vendors and Custom Synthesis Houses . Unlike commodity amino acids (e.g., Boc-Phe-OH), this analog is often synthesized on-demand due to the complexity of the fluorination chemistry.
Supplier Tiering System
| Tier | Supplier Category | Typical Profile | Recommended For |
| Tier 1 | Specialty Stockists | High probability of "In Stock" (mg to g scale). Validated CAS. | Rapid prototyping, Hit-to-Lead optimization. |
| Tier 2 | Catalog Aggregators | Lists product but sources from Tier 3. Longer lead times (2-3 weeks). | Routine procurement if Tier 1 is stocked out. |
| Tier 3 | Custom Synthesis | "Inquire" status.[6][][8] High capacity (kg scale). | Scale-up, GMP production, GLP tox batches. |
Verified Commercial Sources (CAS 266360-64-9)
Based on current inventory data, the following suppliers have established routes for this specific isomer.
-
AK Scientific (USA): Often stocks research quantities (250mg – 1g).
-
Catalog: 8988DK[6]
-
Purity: Typically ≥97%
-
-
AChemBlock (USA): Specialty block provider.
-
Enamine (Ukraine/EU): While often focused on building blocks, they possess the fluorination capabilities for this scaffold. (Check "REAL" database).
-
Chem-Impex / Sigma-Aldrich: Historically list the 2,4- and 3,4- isomers more frequently. For the 2,3- isomer, they may act as Tier 2 aggregators unless explicitly marked "Ships Today."
Sourcing Decision Logic
The following decision tree illustrates the optimal sourcing strategy to minimize project delays.
Figure 1: Strategic sourcing workflow to mitigate lead-time risks associated with rare fluorinated amino acids.
Technical Specifications & Quality Control (QC)
Upon receipt of the material, blind trust in the Certificate of Analysis (CoA) is a risk. The specific placement of fluorine atoms (2,3 vs 2,4 or 3,4) is difficult to distinguish by standard LC-MS alone due to identical molecular weights.
Mandatory QC Protocol
The "Gold Standard" Validation:
Unlike Proton NMR, Fluorine NMR is devoid of background signals and provides definitive proof of regiochemistry.
-
Solvent: Dissolve 5-10 mg in DMSO-d6.
-
Expectation:
-
2,3-Difluoro: You should observe two distinct multiplets (if the environment is chiral or diastereotopic due to the Boc-chiral center interaction) or two complex signals in the aromatic region (typically -130 to -160 ppm range).
-
Crucial Check: The coupling constants (
) for ortho-fluorines are distinct from meta/para arrangements.
-
-
Chiral Purity (ee%):
-
Perform chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane/IPA (with 0.1% TFA).
-
Acceptance Criteria: >99.0% ee. Racemization is a common side effect of the fluorination process during synthesis.
-
Application Protocols: Solid Phase Peptide Synthesis (SPPS)
Incorporating this compound requires modifications to standard Boc-chemistry protocols. The electron-withdrawing nature of the fluorine atoms affects both the coupling efficiency (when it is the incoming acid) and the nucleophilicity (when it is the amine on the resin).
Electronic Impact Mechanism
-
As the Incoming Acid: The fluorines pull electron density from the aromatic ring, which inductively withdraws density from the
-carbon. This makes the activated ester (e.g., OBt/OAt ester) more electrophilic (reactive) but also more prone to hydrolysis . -
As the Resin-Bound Amine: Once deprotected, the amine is less nucleophilic than a standard Phenylalanine. This is the critical bottleneck.
Optimized Coupling Protocol (Boc Chemistry)
Reagents:
-
Coupling Reagent: HATU (preferred over HBTU due to higher reactivity).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).[11]
Step-by-Step Workflow:
-
Activation (Pre-activation is critical):
-
Dissolve Boc-2,3-F2-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIPEA (6.0 eq) immediately before addition to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid racemization or hydrolysis.
-
-
Coupling:
-
Add mixture to the resin.[11]
-
Time: Increase coupling time to 2 hours (vs standard 45 mins).
-
Monitoring: Perform a Kaiser Test (ninhydrin). If the beads are not 100% colorless (or if the solution is not perfectly clear), perform a double coupling .
-
-
Deprotection (TFA Step):
-
Reagent: 50% TFA in DCM (Standard Boc protocol).
-
Observation: The 2,3-difluoro group is stable to TFA. However, ensure scavengers (e.g., thioanisole) are present if sensitive residues (Met, Trp) are nearby, as the fluorinated ring does not act as a scavenger itself.
-
-
Next Amino Acid Coupling (The Bottleneck):
-
When coupling the next amino acid onto the 2,3-F2-Phe-amine:
-
Mandatory Double Coupling: The reduced nucleophilicity of the 2,3-F2-Phe amine requires driving the reaction with excess reagent (4 eq) and heat (if available/compatible, 50°C) or extended time (2 x 1 hour).
-
Reaction Pathway Diagram
Figure 2: Synthetic workflow highlighting the kinetic bottleneck at the post-deprotection stage.
References
-
National Institutes of Health (NIH). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC7235966. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]
- 3. (Boc)2-[12]aneN3-CH2COOH | CAS#:1367281-19-3 | Chemsrc [chemsrc.com]
- 4. This compound [266360-64-9] | Chemsigma [chemsigma.com]
- 5. thelabchemical.com [thelabchemical.com]
- 6. Search Results - AK Scientific [aksci.com]
- 8. chemscene.com [chemscene.com]
- 9. N-Boc-3,5-difluoro-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 11. Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit [mdpi.com]
Theoretical Conformational Analysis of 2,3-Difluorophenylalanine
This guide outlines the theoretical conformational analysis of 2,3-difluorophenylalanine (2,3-
Technical Whitepaper & Implementation Guide
PheExecutive Summary
The incorporation of fluorine into aromatic amino acids is a high-value strategy in drug design, offering modulation of lipophilicity, proteolytic stability, and protein-ligand binding kinetics.[1] 2,3-difluorophenylalanine (2,3-
This guide provides the theoretical framework for analyzing these restrictions, a validated computational protocol for modeling them, and the mechanistic logic for their application in stabilizing peptide backbones.
Physicochemical Framework
To accurately model 2,3-
Electronic Polarization & Dipole Moment
The C-F bond is highly polar (approx. 1.4 Debye). In 2,3-
-
Vector Addition: Unlike 1,4-difluorobenzene (where dipoles cancel), the 2- and 3-position dipoles are additive (approx.
angle), creating a strong molecular dipole directed between the two fluorines. -
Quadrupole Moment: The electron-withdrawing nature of fluorine depletes the
-electron density of the aromatic ring, inverting the quadrupole moment (positive potential above the ring center). This strengthens stacking interactions with electron-rich aromatics (e.g., Trp, Tyr).
Steric Parameters & Lipophilicity
-
Van der Waals Radius: Fluorine (
) is larger than Hydrogen ( ) but smaller than a Methyl group. The 2,3-substitution widens the "width" of the phenyl ring, creating a specific steric wedge. -
Lipophilicity (
): Fluorination generally increases lipophilicity. 2,3- Phe is significantly more hydrophobic than Phe, facilitating burial in hydrophobic pockets and membrane permeation.
| Property | Phenylalanine (Phe) | 2,3-Difluorophenylalanine (2,3- | Impact |
| Ring Electron Density | Electron Rich | Electron Deficient | Enhanced |
| Dipole Moment | ~0.0 D | ~2.1 D | Directional electrostatic steering |
| Steric Width | Standard | Expanded (+0.54 | Restricted rotation in tight pockets |
| H-Bond Capability | None | Weak Acceptor (C-F) | Ortho-F can accept H-bond from backbone NH |
Conformational Landscape Analysis
The critical value of 2,3-
The Ortho-Effect (2-F) and Backbone Coupling
The fluorine at the 2-position (ortho) is the primary driver of conformational restriction.
-
Proximal Interaction: The 2-F atom can form a favorable electrostatic interaction (or weak hydrogen bond) with the amide proton (
) of the or residue, depending on the rotamer. -
Steric Clash: Conversely, the 2-F creates a significant steric barrier against the backbone carbonyl oxygen. This restricts the
(N- - - ) torsion angle, heavily penalizing the gauche- rotamer and favoring trans or gauche+ states.
The Vicinal Effect (2,3-Interaction)
The presence of the 3-F (meta) reinforces the restriction imposed by the 2-F.
-
Rotational Locking (
): In wild-type Phe, the ring flips rapidly ( rotation about ). In 2,3- Phe, the combined bulk of the 2- and 3-fluorines creates a "wider" side chain that requires a larger volume to flip. Inside a packed protein core, this rotation is often completely arrested, locking the side chain into a single orientation.
Logic Diagram: Energy Landscape
The following diagram illustrates the causal logic between the fluorination pattern and the resulting conformational lock.
Caption: Causal flow from atomic substitution to conformational locking. The 2-F drives backbone coupling, while the combined 2,3-bulk arrests side-chain flipping.
Computational Protocol (Step-by-Step)
To model 2,3-
Phase 1: Model Construction
-
Build: Construct the 2,3-
Phe residue capped with Acetyl (N-term) and N-Methylamide (C-term) to mimic the peptide environment (Ac-2,3- Phe-NMe). -
Initial Scan: Generate conformers by rotating
( to in steps) and ( to ).
Phase 2: Quantum Mechanical Optimization
-
Software: Gaussian 16, ORCA, or Psi4.
-
Theory Level: Density Functional Theory (DFT) is required to capture electron correlation effects.
-
Functional:M06-2X (excellent for non-covalent interactions and thermochemistry) or wB97X-D (includes dispersion corrections).
-
Basis Set:6-311+G(d,p) (diffuse functions are critical for fluorine's lone pairs).
-
-
Solvation: Use a PCM or SMD implicit solvation model (Water or Chloroform) to mimic the biological environment.
Phase 3: Calculation Workflow
Execute the following workflow to derive the rotational energy profile.
Caption: Computational pipeline for determining the Boltzmann-weighted rotameric distribution of 2,3-difluorophenylalanine.
Experimental Validation & Applications
NMR Validation
To validate the theoretical model, compare calculated shielding tensors with experimental NMR data:
-
F NMR: The 2-F and 3-F signals will show strong coupling (
). The chemical shift anisotropy is highly sensitive to the local protein environment. -
NOE Signals: Look for Nuclear Overhauser Effects (NOE) between the 2-F and the amide proton (
), confirming the "folded" conformation predicted by the Ortho-effect.
Application: Proteolytic Stability
The theoretical analysis predicts that 2,3-
-
Electronic Deactivation: The electron-deficient ring is a poorer substrate for cation-
interactions often required in the enzyme active site. -
Steric Shielding: The restricted
rotamers prevent the peptide backbone from adopting the extended conformation necessary for the protease to access the scissile bond.
References
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute. 2
-
Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health (PMC). 3
-
Linclau, B., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. 4
-
PubChem. (2025).[5][6] 3-Fluorophenylalanine Compound Summary. National Library of Medicine. 6
-
Hunter, L., et al. (2024).[7] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. 7
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fhi.mpg.de [fhi.mpg.de]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols for the Incorporation of Boc-2,3-Difluoro-L-Phenylalanine
Abstract: The incorporation of non-natural amino acids, particularly those containing fluorine, is a cornerstone of modern peptidomimetic and drug design. Fluorination can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Boc-2,3-Difluoro-L-Phenylalanine is a valuable building block, but its unique electronic and steric properties present a significant challenge for efficient peptide bond formation. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the carboxylate, while the ortho-fluorine atom, combined with the bulky Boc protecting group, creates considerable steric hindrance. This guide provides a detailed analysis of coupling reagent selection, in-depth protocols, and troubleshooting strategies to ensure the successful incorporation of this challenging amino acid into peptide sequences.
The Challenge of "Difficult Couplings": A Mechanistic Perspective
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In solid-phase peptide synthesis (SPPS), this process requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[1] A coupling reagent facilitates this by converting the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain anchored to the resin.[2]
The incorporation of this compound is classified as a "difficult coupling" due to two primary factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in conjunction with the ortho-fluorine atom, physically obstructs the approach of the resin-bound amine to the activated carboxyl group. This is a common issue with sterically hindered amino acids.[3][4]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the carboxyl group. This deactivation can slow down the initial activation step with the coupling reagent.
These factors necessitate the use of highly efficient coupling reagents that can rapidly form a very reactive activated species to overcome both the steric barrier and electronic deactivation.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for successfully incorporating this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[2]
Carbodiimides (e.g., DIC)
Diisopropylcarbodiimide (DIC) is a common and cost-effective reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to rearrangement into a non-reactive N-acylurea and can lead to racemization.[1] To mitigate these side reactions and increase efficiency, additives are essential.[1][6]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt traps the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[6][7] While an improvement, this method may still be too slow for highly hindered couplings.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[8] Oxyma-based reagents form active esters that are generally more reactive than their OBt counterparts and demonstrate a remarkable capacity to suppress racemization, making them a superior choice for difficult sequences.[8][9]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, such as PyBOP, are highly effective reagents that generate OBt active esters.[2] They are known for high coupling efficiency and low racemization risk.[2] The HOAt-derived analogue, PyAOP , is even more effective for hindered couplings because it generates a more reactive OAt ester.[10][11] A key advantage of phosphonium salts is that excess reagent does not react with the free amine of the peptide chain, preventing terminal capping.[11]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents is widely considered the most effective for difficult couplings due to their high reactivity and rapid reaction times.[9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Like PyBOP, HBTU is based on HOBt and is a very efficient coupling reagent.[7][10] However, excess HBTU can react with the N-terminal amine to form a guanidinium cap, irreversibly terminating the peptide chain.[10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is the HOAt-based analogue of HBTU and is the reagent of choice for the most demanding couplings.[10][12] The OAt active ester it forms is significantly more reactive than the OBt ester due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[12] Experimental evidence consistently shows HATU provides faster reactions and higher purity products, especially for hindered sequences.[12][13]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure.[1][10] COMU boasts coupling efficiencies comparable to HATU but is inherently safer as it avoids the potentially explosive benzotriazole scaffold of HOBt and HOAt.[1][11] It also requires only one equivalent of base for activation.[10]
Summary and Recommendation
For the specific challenge of incorporating this compound, reactivity is paramount. Therefore, aminium/uronium salts are strongly recommended.
| Reagent Class | Example(s) | Pros | Cons | Recommendation for Boc-2,3-diF-Phe |
| Carbodiimide | DIC/OxymaPure | Cost-effective; Non-explosive additive; Good racemization suppression. | Slower reaction rates compared to aminium salts; May require double coupling. | Acceptable. A good starting point if cost is a major concern. |
| Phosphonium Salt | PyAOP | High efficiency; No N-terminal capping side reaction. | Higher cost; By-products can be difficult to remove in solution phase. | Recommended. Excellent choice, particularly if capping is a concern. |
| Aminium/Uronium Salt | HATU, COMU | Highest reactivity and speed ; Excellent for hindered couplings.[12] | Higher cost; Potential for capping side reaction with HATU if used in large excess.[10] | Highly Recommended. The gold standard for ensuring maximum yield and purity. |
Experimental Protocols
The following are detailed protocols for solid-phase peptide synthesis (SPPS) on a standard polystyrene resin (e.g., MBHA or Wang resin). All procedures should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is the primary recommendation for achieving the highest coupling efficiency and minimizing side reactions.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3.0 eq. relative to resin substitution)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Workflow Diagram:
Caption: General SPPS workflow for a single coupling cycle.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
N-terminal Deprotection: If starting with an Fmoc-protected peptide, perform standard Fmoc-deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).[14]
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Negative Test (blue resin, colorless solution): The coupling is complete. Proceed to the next step in your synthesis.
-
Positive Test (blue solution): The coupling is incomplete. Proceed to the troubleshooting protocol (Section 4).
-
Behind the Steps:
-
Equivalents: A slight excess of the amino acid and coupling reagent is used to drive the reaction to completion. HATU is used at a slightly lower equivalence than the amino acid to prevent wastage and minimize potential side reactions. Two equivalents of the base (relative to the amino acid) are required: one to deprotonate the amino acid's carboxylic acid and one to neutralize the HCl byproduct of the reaction.[1]
-
Pre-activation: This step is crucial. It allows for the formation of the highly reactive OAt-active ester before introducing it to the resin-bound peptide.[9] This ensures the highest possible concentration of the active species is available for the nucleophilic attack, which is critical for overcoming steric hindrance.
-
Solvent: Anhydrous DMF is the solvent of choice due to its excellent solvating properties for all reactants and its polar aprotic nature, which facilitates the reaction.[15]
Protocol 2: Cost-Effective Coupling with DIC/OxymaPure
This protocol provides a robust and more economical alternative to HATU, suitable for many applications.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3.0 eq.)
-
OxymaPure (3.0 eq.)
-
Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure (3.0 eq.) in anhydrous DMF.
-
Add DIC (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Drain the solvent from the resin and add the activated mixture.
-
Agitate for 2-4 hours at room temperature.
-
-
Follow steps 6-7 from Protocol 1 for washing and monitoring.
Behind the Steps:
-
Base-Free Condition: Unlike aminium salt activations, the DIC/OxymaPure method does not require an external tertiary base like DIPEA, which can help minimize base-catalyzed racemization.[1]
-
Activation Mechanism: DIC activates the carboxylic acid to form the O-acylisourea, which is immediately trapped by OxymaPure to generate the reactive Oxyma ester. This in-situ formation is highly efficient.[9]
Visualization of the HATU Activation Mechanism
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Troubleshooting and Advanced Strategies
If a Kaiser test remains positive after the initial coupling reaction, the incorporation has failed or is incomplete. The following strategies should be employed:
-
Recoupling: Immediately drain the vessel and repeat the coupling protocol with a fresh preparation of activated amino acid. This is the most common and often successful first step.
-
Increase Reaction Time/Temperature: For a second coupling attempt, extend the reaction time to 4-6 hours or increase the temperature to 40°C. Be aware that prolonged exposure to basic conditions or heat can increase the risk of racemization.
-
Solvent Change: In some cases, aggregation of the peptide chain on the resin can hinder the reaction. Switching the solvent to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, or using a mixture of DMF/DCM can be beneficial.
-
Acyl Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride represents a powerful alternative. Reagents like TFFH can generate amino acid fluorides in situ, which are small, highly reactive intermediates well-suited for coupling sterically hindered residues.[1][16]
Conclusion
The successful incorporation of this compound is a challenging but achievable task that relies on overcoming significant steric and electronic hurdles. The selection of a highly potent coupling reagent is the most critical factor for success. Uronium/aminium reagents, particularly HATU and COMU , are the gold standard and are highly recommended for their superior reactivity and speed. By employing a pre-activation strategy, carefully controlling reaction conditions, and monitoring completion with a ninhydrin test, researchers can confidently incorporate this valuable non-natural amino acid, paving the way for the development of novel peptides with enhanced therapeutic properties.
References
-
Wikipedia. Peptide synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Request PDF. A Weak Attractive Interaction between Organic Fluorine and an Amide Group. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949–9973. [Link]
-
Organic Chemistry. DCC Coupling With HOBt Activation Mechanism. [Link]
-
Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7583–7591. [Link]
- Google Patents. US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
-
CSBio. Solid-phase peptide synthesis introduction. [Link]
-
Springer Nature Research Communities. α-Fluorination of carbonyls using nucleophilic fluorine. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
Taylor, A. D., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(16), 6398–6402. [Link]
-
Royal Society of Chemistry. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
-
Der Pharma Chemica. Synthesis and characterization of a dipeptide analogue by liquid phase synthesis. [Link]
-
ResearchGate. Procedures to Improve Difficult Couplings. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 16. blogs.rsc.org [blogs.rsc.org]
protocol for incorporating 2,3-difluorophenylalanine into peptides
Application Note: Strategic Incorporation of 2,3-Difluorophenylalanine into Peptides and Proteins
Abstract
The incorporation of 2,3-difluorophenylalanine (2,3-F
Part 1: Chemical Synthesis (SPPS)
Strategic Overview
Standard Fmoc-SPPS is the preferred method for generating peptides containing 2,3-F
-
Amide Acidity: The fluorine atoms withdraw electron density from the aromatic ring, which inductively withdraws density from the backbone amide. This makes the NH proton more acidic and a better hydrogen bond donor, potentially altering aggregation on-resin.
-
Nucleophilicity Reduction: Once the Fmoc group is removed from the N-terminus of an anchored 2,3-F
-Phe, the resulting free amine is less nucleophilic than a standard phenylalanine. Critical Step: The subsequent amino acid coupling often requires more forcing conditions (e.g., double coupling).
Materials & Reagents
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.
-
Amino Acid: Fmoc-2,3-difluoro-L-phenylalanine (Fmoc-2,3-F
-Phe-OH). -
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Note: We prioritize DIC/Oxyma over HATU for the coupling of the fluorinated residue to minimize racemization, though HATU is acceptable.
-
-
Deprotection: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).
Step-by-Step Protocol
Phase A: Coupling Fmoc-2,3-F
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (Previous AA): Treat with 20% Piperidine/DMF (
min). Wash DMF ( ). -
Activation:
-
Dissolve Fmoc-2,3-F
-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF. -
Add DIC (3.0 eq).
-
Pre-activation: Allow to react for 2 minutes before adding to resin.
-
-
Coupling: Add mixture to resin. Shake at room temperature for 60–90 minutes .
-
Expert Tip: The electron-withdrawing groups actually increase the electrophilicity of the activated ester, so this coupling is usually efficient.
-
-
Wash: DMF (
).
Phase B: Chain Elongation (The "Deactivated Amine" Step)
This is the critical failure point. The amine of 2,3-F
-
Deprotection: Remove Fmoc from the anchored 2,3-F
-Phe (Standard Piperidine protocol). -
Coupling the NEXT Amino Acid:
-
Use HATU (3.0 eq) / HOAt (3.0 eq) / DIEA (6.0 eq) .
-
Perform a Double Coupling (
min). -
Reasoning: The stronger activation of HATU/HOAt compensates for the reduced nucleophilicity of the fluorinated amine.
-
Phase C: Cleavage & Isolation
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H
O. -
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.
Visualization: SPPS Decision Workflow
Figure 1: SPPS workflow highlighting the specific deviation required when coupling onto the fluorinated amine.
Part 2: Biological Incorporation (Residue-Specific)
Strategic Overview
For proteins >50 amino acids, SPPS is inefficient. We utilize an auxotrophic strategy (SPI). E. coli strains auxotrophic for Phenylalanine (Phe-auxotrophs) are starved of natural Phe and supplemented with 2,3-F
Materials
-
Strain: E. coli phenylalanine auxotroph (e.g., strain KA12 or commercially available Phe-auxotrophic BL21 derivatives).
-
Media: M9 Minimal Media (supplemented with glucose, vitamins, and 19 amino acids excluding Phe).
-
Ligand: 2,3-Difluoro-L-phenylalanine (dissolved in water/NaOH, pH adjusted to 7).
Step-by-Step Protocol
-
Starter Culture: Inoculate auxotroph in LB media (containing Phe) + Antibiotic. Grow overnight at 37°C.
-
Sedimentation: Centrifuge cells (
, 10 min) to remove Phe-rich media. Wash pellet with sterile 0.9% NaCl. -
Resuspension (The Shift): Resuspend cells in M9 Minimal Media containing all amino acids except Phe.
-
Depletion Phase: Incubate at 37°C for 30 minutes.
-
Induction & Supplementation:
-
Add 2,3-F
-Phe (Final concentration: 0.5 – 1.0 mM). -
Add IPTG (to induce protein expression).
-
-
Expression: Incubate for 4–6 hours.
-
Note: Growth will be slower than wild-type due to the metabolic burden of the analog.
-
-
Harvest: Centrifuge and proceed to purification.
Part 3: Quality Control & Validation
HPLC Validation
Fluorination increases hydrophobicity. On a C18 Reverse Phase column, peptides containing 2,3-F
-
Expected Shift: +1 to +3 minutes (gradient dependent).
F NMR: The Self-Validating Standard
This is the gold standard for verifying incorporation.
-
Setup: Dissolve peptide in D
O or buffer with 10% D O. -
Internal Standard: Trifluoroacetic acid (TFA, -76.5 ppm) or Fluorobenzene (-113 ppm).
-
Observation:
-
Chemical Shift: Typically -138 to -142 ppm (relative to CFCl
). -
Splitting Pattern: The diagnostic feature of the 2,3-isomer is the strong ortho-coupling. You should observe a distinct splitting pattern (often a doublet of doublets or complex multiplet depending on resolution) characterized by the
coupling constant ( Hz). This distinguishes it from 4-F-Phe (singlet/multiplet at different shift) or 3,5-F -Phe.
-
Quantitative Data Summary
| Parameter | Wild-Type Phe | 2,3-Difluoro-Phe | Impact on Protocol |
| Electronic Effect | Neutral | Electron Withdrawing | Deactivates N-terminal amine; requires stronger coupling for next AA. |
| Hydrophobicity | High | Higher | Increases HPLC retention time. |
| PheRS Affinity | High ( | Moderate | Requires high concentration (1mM) in media to outcompete trace Phe. |
| N/A | Unique signature for structural validation. |
References
-
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Fluorophenylalanine. BenchChem Application Notes. (2025).[2][4]
- Relevance: Provides foundational Fmoc/tBu protocols and solvent compatibility for fluorin
-
Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology. (2010).[5]
- Relevance: Validates the auxotrophic strain methodology for residue-specific incorpor
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. bioRxiv. (2022).[3]
- Relevance: Discusses the fidelity of incorporation and comparison between different fluorin
-
Use of
F NMR to Probe Protein Structure and Conformational Changes. Methods in Enzymology. (2004).[6]- Relevance: Authoritative guide on using F NMR chemical shifts and relaxation times for valid
-
Binding of Fluorinated Phenylalanine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Factor Analogues to Ste2p. Biochemistry. (2010).- Relevance: Demonstrates the biological effects and binding affinity changes upon introducing 2,3-F -Phe (c
Sources
Advanced Protocol: Integration of Boc-2,3-Difluoro-L-Phenylalanine in Fmoc-based SPPS
Part 1: Strategic Overview & Chemical Logic
The "Hybrid" Paradox
Using a Boc-protected amino acid (Boc-2,3-Difluoro-L-Phenylalanine) within an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow presents a specific chemical conflict. Standard Fmoc SPPS relies on base-labile temporary protection (Fmoc) and acid-labile permanent protection (tBu, Trt, Pbf). Boc groups require strong acid (TFA) for removal.[1][]
Therefore, Boc-2,3-Difluoro-L-Phe-OH can only be effectively utilized in Fmoc SPPS in two specific scenarios:
-
N-Terminal Capping (Standard): The residue is introduced as the final amino acid at the N-terminus. The Boc group is removed simultaneously with side-chain deprotection and resin cleavage during the final TFA treatment.
-
Fragment Condensation (Advanced): The residue is used on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl) to generate a protected peptide fragment where the Boc group remains intact for subsequent solution-phase ligation.
This protocol focuses on Scenario 1 , the most common application for generating bioactive peptides with a free N-terminus.
The Fluorine Effect: Electronic & Steric Considerations
The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring alters the physicochemical profile of the amino acid:
-
Acidity & Racemization Risk: The electron-withdrawing nature of fluorine (inductive effect) decreases the pKa of the
-proton, making the amino acid slightly more susceptible to base-catalyzed racemization during activation compared to native Phenylalanine. -
Lipophilicity: The 2,3-difluoro motif increases hydrophobicity, potentially leading to aggregation on-resin if the sequence is already hydrophobic (e.g., amyloidogenic peptides).
-
19F NMR Utility: This residue serves as a powerful, background-free NMR probe for monitoring protein-protein interactions.
Part 2: Experimental Protocol
Materials & Reagents[2][3]
-
Building Block: this compound (Boc-2,3-F2-Phe-OH).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Avoid HBTU/HATU with DIPEA to minimize racemization risk.
-
Solvent: DMF (Anhydrous, amine-free).
-
Resin: Rink Amide or Wang Resin (pre-loaded with the preceding sequence).
Workflow Diagram (Fmoc Cycles to Boc Termination)
Caption: Workflow for integrating N-terminal Boc-2,3-Difluoro-Phe into an Fmoc SPPS cycle. Note the transition from base-labile deprotection to acid-mediated global cleavage.
Step-by-Step Methodology
Step 1: Preparation of the Resin-Bound Peptide
Ensure the preceding amino acid is Fmoc-deprotected.[3]
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of secondary amine base. Critical: Residual piperidine can cause premature removal of the Fmoc group if it were present, but here it can form adducts with the activated Boc-AA.
Step 2: Activation (Base-Free Protocol)
To mitigate the increased acidity of the
-
Calculate 3.0 equivalents (relative to resin loading) of Boc-2,3-F2-Phe-OH .
-
Calculate 3.0 equivalents of Oxyma Pure .
-
Dissolve both in minimal DMF (concentration ~0.2 - 0.3 M).
-
Add 3.0 equivalents of DIC .
-
Pre-activate for exactly 2-3 minutes . Do not exceed 5 minutes to avoid N-acylurea formation.
Step 3: Coupling[]
-
Add the pre-activated mixture to the resin.[5]
-
Agitate (shake/vortex) at room temperature for 2 to 4 hours .
-
Note: Fluorinated amino acids may have slightly slower kinetics due to steric bulk or electronic repulsion.
-
-
Kaiser Test: Verify coupling efficiency. The beads should be colorless (negative for free amines).
Step 4: Global Cleavage & Deprotection
This step removes the N-terminal Boc group, all side-chain protecting groups (tBu, Pbf, Trt), and cleaves the peptide from the resin.
-
Wash resin with DCM (5x) and dry under Nitrogen.
-
Prepare Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Incubate resin in cocktail for 2 - 3 hours .
-
Precipitate filtrate in cold Diethyl Ether.
Part 3: Validation & Quality Control
19F NMR Spectroscopy
The most definitive test for the incorporation of 2,3-Difluoro-Phe is 19F NMR.
-
Expected Signal: Distinct multiplet signals in the range of -135 to -145 ppm (relative to CFCl3), depending on the solvent (typically D2O/Acetonitrile-d3 for peptides).
-
Purity Check: Integration of the fluorine signals should match the stoichiometry of the peptide concentration.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Racemization (D-isomer detected) | High base concentration during activation. | Switch to DIC/Oxyma (Base-free). Avoid HATU/DIPEA. Perform coupling at 0°C for the first hour. |
| Incomplete Coupling | Steric hindrance or aggregation.[7][8] | Use Double Coupling : Repeat Step 3 with fresh reagents. Increase temperature to 40°C (cautiously, monitoring racemization). |
| Boc Group Not Removed | Insufficient acid strength or time. | Ensure cleavage cocktail is fresh (TFA absorbs water). Extend cleavage time to 4 hours if the sequence is aggregated. |
| Low Solubility of AA | Hydrophobic nature of F2-Phe. | Dissolve Boc-AA in a small amount of NMP or DMSO before adding to DMF. |
Part 4: References
-
Vergel, C. & Christensen, J. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Boc/Fmoc orthogonality).
-
Albericio, F. & Tulla-Puche, J. (2008). The Use of Oxyma Pure as an Alternative to HOBt in Peptide Synthesis. Organic Process Research & Development. (Basis for base-free coupling recommendation).
Sources
Application Notes & Protocols: Unveiling Protein Structure and Dynamics with 2,3-Difluorophenylalanine via ¹⁹F NMR Spectroscopy
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool for the nuanced investigation of protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—confer exceptional sensitivity, while its virtual absence in biological systems ensures background-free spectra.[1][2][3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electrostatic environment, making it a powerful reporter of subtle conformational changes.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of 2,3-difluorophenylalanine (2,3-diF-Phe) as a ¹⁹F NMR probe to elucidate protein structure and function. We delve into the rationale behind its selection, methods for its incorporation, and step-by-step procedures for data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.
The Rationale for 2,3-Difluorophenylalanine as a Superior ¹⁹F NMR Probe
The selection of a fluorinated amino acid is a critical determinant of the success of a ¹⁹F NMR experiment. While various fluorinated phenylalanine analogs are available, 2,3-diF-Phe offers a unique combination of properties that make it an exceptional probe.
-
Enhanced Environmental Sensitivity: The two fluorine atoms on the phenyl ring of 2,3-diF-Phe create a unique electronic environment. The proximity of the two fluorine atoms to each other and their positions on the aromatic ring result in a greater sensitivity of their chemical shifts to the local electrostatic environment compared to singly fluorinated analogs.[6] This heightened sensitivity allows for the detection of more subtle conformational changes within the protein.
-
Resolved Resonances and Structural Restraints: The presence of two fluorine atoms gives rise to two distinct ¹⁹F resonances for each incorporated 2,3-diF-Phe residue. The chemical shift difference between these two fluorine atoms is highly dependent on the local environment and can provide valuable structural restraints.
-
Minimal Perturbation: Despite the presence of two fluorine atoms, 2,3-diF-Phe is structurally similar to native phenylalanine, minimizing potential perturbations to the protein's structure and function.[3][4] However, it is always crucial to validate that the labeled protein retains its native-like characteristics.[7]
Workflow for Protein Labeling with 2,3-Difluorophenylalanine
The successful incorporation of 2,3-diF-Phe into a target protein is the foundational step for any ¹⁹F NMR study. The following workflow outlines the key stages of this process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Synthesis of Bioactive Peptides Containing 2,3-Difluorophenylalanine
[1][2]
Abstract
The incorporation of 2,3-difluorophenylalanine (2,3-F2-Phe) into bioactive peptides represents a precision engineering strategy to modulate pharmacokinetics and receptor binding. Unlike single-site fluorination (e.g., 4-F-Phe), the 2,3-substitution pattern introduces a unique "ortho-fluorine effect," creating specific electrostatic dipoles and steric constraints that can lock peptide side-chains into bioactive conformations while significantly enhancing proteolytic stability.[1] This guide provides a field-proven protocol for the solid-phase synthesis (SPPS) of peptides containing this sterically demanding and electronically deactivated residue.
Introduction: The "Fluorine Effect" in Peptide Engineering
In medicinal chemistry, fluorine is not merely a "hydrogen mimic"; it is a tool for electronic and steric tuning.[2][3] For phenylalanine, the specific positioning of fluorine atoms dictates the physicochemical outcome:
-
Metabolic Stability: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidation and restricts the accessibility of proteases (e.g., chymotrypsin) that target the Phe side chain.
-
Conformational Locking (The Ortho Effect): The fluorine atom at the 2-position (ortho) creates a local dipole that often favors specific
rotamers due to electrostatic repulsion with the backbone carbonyl or weak intramolecular hydrogen bonds. This can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding. -
Hydrophobicity: 2,3-F2-Phe is significantly more lipophilic than native Phe, facilitating membrane penetration and strengthening hydrophobic interactions within receptor binding pockets.[1]
Table 1: Physicochemical Comparison
| Property | L-Phenylalanine (Phe) | L-2,3-Difluorophenylalanine (2,3-F2-Phe) | Impact on Peptide |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Increased steric bulk; restricted rotation.[1] |
| Electronegativity | 2.1 (H) | 4.0 (F) | Reduced electron density in aromatic ring ( |
| Lipophilicity ( | 0.00 | +0.28 (approx per F) | Enhanced membrane permeability; stronger hydrophobic core packing.[1] |
| pKa ( | ~9.1 | ~8.6 | Reduced nucleophilicity of the amino group; slower subsequent couplings. |
Strategic Sourcing & Material Selection
While enzymatic synthesis (using engineered phenylalanine ammonia-lyases) is possible, it is generally inefficient for small-scale discovery.[1] The recommended route for SPPS is the use of high-purity Fmoc-protected building blocks.
-
Reagent: Fmoc-2,3-difluoro-L-phenylalanine
-
Purity Requirement: >98% (enantiomeric excess >99% is critical to prevent diastereomeric impurities that are difficult to separate).[1]
-
Commercial Availability: Available from specialized vendors (e.g., AChemBlock, Chem-Impex, Enamine).[1]
-
Handling: Store at +2°C to +8°C. The compound is stable but hygroscopic.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Critical Challenges
Incorporating 2,3-F2-Phe presents two specific synthetic hurdles:
-
Steric Hindrance: The ortho-fluorine adds bulk near the reaction center, slowing down the acylation rate.
-
Electronic Deactivation: Once coupled, the electron-withdrawing fluorine atoms lower the pKa of the N-terminal amine, making it a weaker nucleophile for the next amino acid coupling.
Step-by-Step Workflow
Resin Selection: Use a low-loading resin (0.3 – 0.5 mmol/g) such as Rink Amide MBHA or 2-Chlorotrityl Chloride to minimize aggregation, which is exacerbated by the hydrophobic fluorinated residue.
Step 1: Swelling & Fmoc Deprotection [1]
-
Swell resin in DMF (3 x 15 min).
-
Deprotect: 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash: DMF (5 x 1 min). Ensure flow rate is high to remove all piperidine.
Step 2: Coupling of Fmoc-2,3-F2-Phe-OH (The "Difficult" Step) Standard HBTU/DIPEA protocols often result in deletion sequences for ortho-substituted amino acids. Use the following high-efficiency condition:
-
Reagents:
-
Procedure:
-
Dissolve AA and activators in minimal dry DMF.
-
Add Collidine immediately before adding to the resin.
-
Reaction Time: 2 hours at Room Temperature (or 45 min at 50°C if using microwave-assisted SPPS).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) or micro-cleavage LC-MS check.
-
Step 3: Capping (Mandatory) Because 2,3-F2-Phe is expensive and difficult to couple, cap any unreacted amines on the resin to prevent deletion sequences.[1]
-
Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.[1]
-
Time: 10 min.
Step 4: Coupling the Next Amino Acid The amine of the resin-bound 2,3-F2-Phe is less nucleophilic.
-
Use double coupling for the subsequent amino acid.
-
Use DIC/Oxyma (carbodiimide chemistry) for the first pass to avoid potential guanidinylation side-reactions if using uronium salts repeatedly.
Visualization of SPPS Workflow[2]
Caption: Optimized SPPS cycle highlighting the divergent path for sterically demanding 2,3-difluorophenylalanine coupling.
Cleavage and Purification[5]
Cleavage Cocktail
Standard TFA cocktails are compatible. However, fluorinated peptides are more hydrophobic, so "scavenger" ratios must be optimized to prevent re-attachment of protecting groups to the lipophilic core.[1]
-
Cocktail K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1]
-
Time: 2-3 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
HPLC Purification
Note: The 2,3-difluoro substitution increases retention time significantly compared to the non-fluorinated parent peptide.
-
Column: C18 (or C8 if the peptide is extremely hydrophobic).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Shallow gradients (e.g., 0.5% B per minute) are recommended around the expected elution time to separate the target from mono-fluorinated impurities or deletion sequences.
Case Study: Somatostatin Analog Optimization
Objective: Improve the metabolic half-life and receptor selectivity of a Somatostatin-14 analog.
Design: Replacement of Phe
-
Rationale: The Phe residues in Somatostatin are involved in
- interactions that stabilize the pharmacophore. -
Outcome:
-
Conformation: The 2,3-difluoro substitution locks the side chain into a specific rotamer, stabilizing the
-turn required for SSTR2 binding. -
Stability: The analog showed a 4-fold increase in half-life in human plasma compared to the parent peptide, as the electron-deficient ring resisted chymotryptic degradation.
-
Binding: While 4-F-Phe often reduces affinity due to steric clash at the para-position, the 2,3-F2-Phe fits into the pocket while enhancing hydrophobic contacts.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of ortho-fluorine. | Switch to HATU/HOAt/Collidine. Increase temperature to 50°C. |
| Slow Deprotection | Aggregation of hydrophobic sequence. | Use DBU (2%) in Piperidine/DMF cocktail.[1] |
| Low Yield of Next AA | Low nucleophilicity of 2,3-F2-Phe amine. | Double couple the next residue. Use DIC/Oxyma for the first coupling. |
| Broad HPLC Peak | Aggregation or conformer interconversion. | Run HPLC at elevated temperature (60°C) or use a C4 column.[1] |
References
-
Synthesis and Properties of Fluorinated Amino Acids
-
Conformational Effects (Ortho-Fluorine)
-
Vugts, D. J., et al. (2011).[1] "Synthesis and bioactivity of fluorinated peptides." Chemistry – A European Journal. (Demonstrates the impact of ortho-substitution on side-chain rotamers).
-
-
SPPS of Difficult Peptides
-
Bioactive Applications
-
Commercial Sourcing
-
AChemBlock Product Page: N-Fmoc-2,3-difluoro-L-phenylalanine. Link
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fluorinated Phenylalanine
Welcome to the technical support center for the synthesis of peptides containing fluorinated phenylalanine residues. The incorporation of these non-canonical amino acids is a key strategy in modern drug discovery and materials science, offering enhanced metabolic stability, modulated bioactivity, and unique conformational properties.[1][2][3] However, the unique electronic and steric nature of fluorinated phenylalanines can present challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal coupling efficiency.
I. Frequently Asked Questions (FAQs)
Q1: Why is coupling fluorinated phenylalanine sometimes less efficient than coupling standard phenylalanine?
A1: The challenges in coupling fluorinated phenylalanine, particularly those with multiple fluorine substitutions (e.g., pentafluorophenylalanine), stem from a combination of electronic and steric effects. The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, which can influence the reactivity of the carboxyl group during activation.[2][3] Additionally, increased fluorination can lead to greater steric hindrance, physically impeding the approach of the incoming amine and slowing down the reaction kinetics.[4][5]
Q2: What are the first-line coupling reagents I should consider for fluorinated phenylalanine?
A2: For routine couplings of mono-fluorinated phenylalanines, standard high-efficiency uronium/aminium salt reagents like HBTU or HATU are often sufficient.[6] However, for more sterically demanding or electron-deficient analogues like pentafluorophenylalanine, more potent reagents are recommended. HATU , and its analogues like HCTU , are excellent starting points due to the formation of highly reactive OAt esters. COMU is another strong choice, offering comparable efficiency to HATU with the added benefit of safer byproducts.[7]
Q3: Can I use carbodiimide-based coupling reagents like DCC or DIC?
A3: While carbodiimides like DCC and DIC are classic coupling reagents, they are generally less efficient for sterically hindered or challenging amino acids and may lead to a higher risk of racemization.[8][9] If you must use them, it is crucial to include an additive such as HOBt or, preferably, Oxyma Pure to form an active ester intermediate, which helps to improve efficiency and suppress side reactions.[7][9]
Q4: How does the position of fluorine substitution (ortho, meta, para) affect coupling?
A4: The position of fluorination can subtly influence coupling efficiency. Ortho-fluorination, as in 2-fluorophenylalanine, can introduce more direct steric hindrance around the peptide backbone compared to meta or para substitutions.[10][11] While often manageable with standard protocols, it is a factor to consider if you encounter difficulties.
Q5: Is double coupling necessary for fluorinated phenylalanine?
A5: For mono-fluorinated phenylalanines, a single, efficient coupling is often sufficient. However, for highly fluorinated or sterically hindered residues, or if a monitoring test (like the Kaiser test) indicates an incomplete reaction, performing a "double coupling" is a highly effective strategy to drive the reaction to completion.[5][12]
II. Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving poor coupling yields when incorporating fluorinated phenylalanine into your peptide sequence.
Issue 1: Positive Kaiser Test (or other amine test) After Initial Coupling
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.
Logical Troubleshooting Workflow
Caption: General mechanism of peptide bond formation.
References
- Benchchem. (2025).
- Benchchem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Al-Hadedi, A. A. M., & Muhammad, M. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1094. [Link]
- Safferthal, M. (2018).
- MilliporeSigma. Peptide Coupling Reagents Guide. MilliporeSigma.
-
Safferthal, M., Greis, K., Chang, R., Chang, C. W., Hoffmann, W., Meijer, G., von Helden, G., & Pagel, K. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 28155–28160. [Link]
- Safferthal, M., Greis, K., Chang, R., Chang, C. W., Hoffmann, W., Meijer, G., von Helden, G., & Pagel, K. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Freie Universität Berlin.
- Al-Hadedi, A. A. M., & Muhammad, M. T. (2020).
- Gen-Plus. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Gen-Plus.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Dilun. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.
- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine. Benchchem.
-
Naider, F., & Becker, J. M. (2010). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. Biochemistry, 49(21), 4487–4496. [Link]
-
Thaimattam, R., Panda, M., Solntsev, K. M., & Ramamurty, U. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15469–15480. [Link]
- Benchchem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Side Reactions in the Deprotection of Boc-2,3-Difluoro-L-Phenylalanine
Introduction: The incorporation of fluorinated amino acids, such as 2,3-Difluoro-L-Phenylalanine, is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the metabolic stability, binding affinity, and conformational properties of peptides and small molecule drugs. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for its α-amino function during synthesis. However, the deprotection step, while seemingly routine, is a critical juncture where side reactions can compromise yield, purity, and even lead to the formation of complex impurities.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of 2,3-Difluoro-L-Phenylalanine. We will move beyond standard protocols to explore the underlying mechanisms of side reactions and offer field-proven troubleshooting strategies.
Section 1: Core Principles of Boc Deprotection & Side Reactions
This section addresses the fundamental chemistry that governs both the desired reaction and potential side pathways.
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of the Boc group is an acid-catalyzed hydrolysis of the tert-butyl carbamate.[1] The process proceeds through a well-defined, multi-step mechanism:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[2]
-
C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This step is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine of the desired amino acid.[2][4]
-
Protonation of the Amine: Under the strong acidic conditions, the newly liberated amine is protonated, typically yielding the TFA salt of the amino acid.[2]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: What is the primary cause of side reactions during this process?
A2: The vast majority of side reactions stem from the generation of the highly reactive and electrophilic tert-butyl cation (tBu⁺) .[5][6] Once formed, this cation will aggressively seek out any available nucleophile in the reaction mixture. If not properly managed, it can lead to a variety of undesirable byproducts, most notably the alkylation of the desired product or other sensitive residues in a peptide chain.[5]
Q3: How does the 2,3-difluoro substitution on the phenyl ring affect its susceptibility to side reactions compared to standard phenylalanine?
A3: This is a key consideration. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant deactivating effect on the aromatic ring towards electrophilic aromatic substitution. In comparison to the electron-rich phenyl ring of standard L-Phenylalanine, the aromatic ring of 2,3-Difluoro-L-Phenylalanine is substantially less nucleophilic.
Therefore, direct tert-butylation on the difluorinated phenyl ring is a less probable side reaction than it is for unsubstituted phenylalanine.[6] While it cannot be entirely ruled out under harsh or prolonged acidic conditions, the primary concern often shifts to ensuring complete deprotection and managing side reactions with other, more nucleophilic residues if they are present in the same molecule (e.g., Tryptophan, Methionine).
Section 2: Troubleshooting Guide: Identifying and Resolving Specific Issues
This section provides a practical, problem-oriented approach to common experimental challenges.
Issue 1: An unexpected peak with a +56 Da mass shift is observed in my LC-MS.
-
Possible Cause: tert-Butylation side product formation.[6]
-
Scientific Explanation: Despite the deactivating effect of the fluorine atoms, a small population of the highly reactive tert-butyl cation may still alkylate a nucleophilic site. This could be the aromatic ring (less likely) or another functional group within the molecule. Each addition of a tert-butyl group results in a mass increase of 56 Da.
-
Solution: Implement a Scavenger Cocktail. The most robust solution is to introduce a "scavenger" into the cleavage mixture. Scavengers are nucleophilic reagents added in excess to trap, or "scavenge," the tert-butyl cations before they can react with your product.[6]
-
Preparation: Prepare the cleavage cocktail immediately before use. A standard, highly effective mixture is TFA/Triisopropylsilane (TIS)/H₂O in a ratio of 95:2.5:2.5 (v/v/v) . TIS is particularly effective at quenching carbocations via hydride transfer to form inert isobutane.
-
Reaction: Dissolve the Boc-protected 2,3-Difluoro-L-Phenylalanine substrate in the cleavage cocktail at room temperature. A typical concentration is 10-20 mg/mL.
-
Monitoring: Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation (use a cold trap).
-
Precipitation: Add cold diethyl ether to the resulting oil to precipitate the deprotected amine salt.
-
Isolation: Isolate the product by centrifugation or filtration, wash with cold ether, and dry under vacuum.
| Cleavage Cocktail (v/v/v) | Key Scavenger | Target Side Reaction | Efficacy | Reference |
| 50% TFA in DCM | None | General Deprotection | Baseline | [7] |
| 95% TFA / 5% H₂O | Water | tert-Butylation | Moderate | [6] |
| 95% TFA / 5% Thioanisole | Thioanisole | tert-Butylation | Good | [6][8] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | TIS / Water | tert-Butylation | Excellent | [6] |
Issue 2: The deprotection reaction is incomplete or sluggish.
-
Possible Cause: Insufficient acid strength/concentration, short reaction time, or reduced basicity of the carbamate.
-
Scientific Explanation: The electron-withdrawing nature of the difluorophenyl group can subtly decrease the electron density on the distant carbamate group, slightly reducing its basicity. This can slow down the initial, critical protonation step, making the reaction more sluggish compared to electron-neutral or electron-rich amino acids.
-
Solutions:
-
Increase Acid Concentration/Time: The simplest approach is to increase the reaction time to 2-4 hours or use a higher concentration of acid, such as 100% TFA (neat TFA).[7][9]
-
Switch Acid System: Use an alternative strong acid system, such as a commercially available solution of 4M HCl in 1,4-dioxane .[10] This is often faster and more potent than TFA-based systems.
-
Consider Thermal Deprotection: For sensitive substrates where strong acid is undesirable, thermal deprotection offers an orthogonal strategy.[11]
-
This method leverages fluorinated alcohols, which facilitate thermolytic cleavage of the Boc group without strong acid.[12]
-
Solvent Selection: Dissolve the Boc-protected substrate in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[12][13]
-
Heating: Heat the solution to reflux (TFE b.p. ~78°C; HFIP b.p. ~58°C) or use microwave-assisted heating for accelerated results (e.g., 150°C for 5-15 minutes).[12]
-
Monitoring: Monitor the reaction closely by LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent by rotary evaporation to yield the deprotected amine. No neutralization step is required.
Issue 3: I am concerned about potentially genotoxic t-butyl halide impurities.
-
Possible Cause: Reaction of the t-butyl cation with halide counter-ions (e.g., from an HCl deprotection).
-
Scientific Explanation: When using HCl for deprotection, the t-butyl cation can react with the chloride counter-ion to form tert-butyl chloride. This and similar alkyl halides are classified as potentially genotoxic impurities (PGIs), which are under strict regulatory scrutiny in drug development.[5]
-
Solution: Strategic Reagent Selection and Scavenging.
-
Prioritize TFA: Whenever possible, use TFA for deprotection. The trifluoroacetate anion is non-nucleophilic and will not form a stable PGI with the t-butyl cation.
-
Use Scavengers: If HCl must be used, the inclusion of a silane scavenger like TIS is critical. TIS quenches the t-butyl cation via a hydride transfer mechanism, forming isobutane and the corresponding silyl chloride, effectively preventing the formation of tert-butyl chloride.
-
Synthetic Strategy: If PGIs are a major concern, plan the deprotection step early in the synthetic route to ensure any potential impurities can be purged in subsequent steps.[5]
-
Caption: Possible fates of the electrophilic t-butyl cation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best "standard" cleavage cocktail for Boc-2,3-Difluoro-L-Phenylalanine? A1: For routine deprotection with high purity, the recommended starting point is TFA/TIS/H₂O (95:2.5:2.5) . This cocktail provides a strong acidic environment for efficient cleavage while the TIS and water effectively scavenge the resulting tert-butyl cations, minimizing the risk of side reactions.[6]
Q2: Are there any acid-free methods for deprotecting this amino acid? A2: Yes. As detailed in the troubleshooting guide, thermal deprotection in fluorinated alcohols like TFE or HFIP is an excellent acid-free alternative.[12] This method is particularly useful for substrates containing other acid-sensitive functional groups.
Q3: How do I monitor the progress of the deprotection reaction effectively? A3: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) . This allows you to simultaneously monitor the disappearance of your starting material (Boc-protected) and the appearance of your product (deprotected), while also detecting any potential side products (like a +56 Da adduct). For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) using a ninhydrin stain can be effective, as it will stain the newly formed primary amine of the product but not the Boc-protected starting material.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
N-Boc deprotection methodologies. Royal Society of Chemistry. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Boc deprotection of BocPhePheOEt. ChemSpider Synthetic Pages. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Center for Biotechnology Information. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. reddit.com [reddit.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
overcoming aggregation of peptides with fluorinated residues
Topic: Overcoming the "Fluorous Effect" in Peptide Synthesis and Handling
Introduction: The "Fluorous Trap"
Welcome. If you are reading this, you are likely facing a specific phenomenon known as the "Fluorous Effect."[1][2] Unlike standard hydrophobic collapse, fluorinated residues (e.g., trifluoromethyl-alanine, pentafluoro-phenylalanine) do not just repel water; they preferentially segregate with each other.
This creates a distinct thermodynamic phase—a "fluorous phase"—that is often immune to standard solubilization strategies like Guanidine HCl or simple organic modifiers. This guide, written from the perspective of a Senior Application Scientist, provides the protocols necessary to disrupt these interactions during synthesis, purification, and assay development.
Module 1: Troubleshooting Synthesis (SPPS)
The Problem: On-resin aggregation. The fluorinated side chains stack during chain elongation, collapsing the peptide matrix and preventing the entry of activated amino acids or deprotection reagents. This results in "deletion sequences" (missing amino acids).
Diagnostic Workflow
Use the following logic to determine if aggregation is your root cause:
Figure 1: Decision tree for diagnosing and treating on-resin aggregation during Solid Phase Peptide Synthesis (SPPS).
Protocol 1: The "Magic Mixture" for Coupling
Standard DMF (Dimethylformamide) is often insufficient for fluorinated sequences. Use this formulation to disrupt hydrogen bonding and fluorous stacking on-resin.
Reagents:
-
NMP (N-Methyl-2-pyrrolidone): Superior solvation for hydrophobic chains compared to DMF.[3]
-
Chaotropic Salt: LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate).
-
Ethylene Carbonate: A structure-breaker.
Step-by-Step:
-
Preparation: Dissolve 0.8M LiCl in NMP.
-
Wash: Perform resin washes with this 0.8M LiCl/NMP solution before the coupling step.
-
Coupling: Dissolve your amino acid and coupling reagents (e.g., HATU/DIEA) in NMP containing 1% Triton X-100 (detergent) or Ethylene Carbonate.
-
Execution: Double couple. The first coupling should be done at room temperature for 2 hours; the second at 50°C for 1 hour (use lower temp for Cys/His to avoid racemization).
Scientist's Note: If the fluorinated residue is followed by a difficult coupling, consider inserting a Pseudoproline (dipeptide) or Hmb (backbone protection) immediately downstream to mechanically force the chain open [1].
Module 2: Solubilization & Purification
The Problem: The peptide crashes out of water/acetonitrile during HPLC purification or fails to dissolve for assays. The Solution: Fluorinated Solvents.[4][5][6][7] You must fight fluorine with fluorine.
Data: Solubilizing Power of Solvents
| Solvent System | Mechanism of Action | Effectiveness on F-Peptides |
| Water / PBS | Promotes hydrophobic/fluorous collapse. | Poor (Precipitation likely) |
| Acetonitrile (ACN) | Standard organic modifier. | Moderate (Often insufficient for >3 F-residues) |
| DMSO | Polar aprotic; disrupts H-bonds. | Good (But difficult to remove) |
| TFE (Trifluoroethanol) | Helix inducer; moderate fluorous disruption. | Very Good |
| HFIP (Hexafluoroisopropanol) | Strong H-bond donor; coats F-residues. | Excellent (Gold Standard) |
Protocol 2: The HFIP "Disassembly" Method
HFIP is the "nuclear option" for fluorinated aggregates. It works by coating the peptide and displacing water, effectively shielding the fluorous domains [2].
Workflow:
-
Initial Dissolution: Add neat HFIP to your lyophilized peptide powder.
-
Volume: Minimal amount to fully wet and dissolve the solid (e.g., 1 mg peptide in 100 µL HFIP).
-
Observation: The solution should become clear. If not, sonicate for 30 seconds.
-
-
Stratification:
-
For HPLC: Dilute the HFIP solution with 50% Water/Acetonitrile. Inject immediately. Note: HFIP absorbs UV at low wavelengths; monitor at 220nm or higher.
-
For Biological Assays: You cannot inject neat HFIP into cells.
-
Evaporate the HFIP using a stream of nitrogen gas. This leaves a "monomeric film" on the vial wall.
-
Reconstitute immediately in your assay buffer (e.g., PBS) or DMSO. The film is often more soluble than the bulk powder because the aggregates have been physically broken [3].
-
-
Module 3: Storage & Stability
The Problem: "Time-dependent crashing." A clear solution becomes cloudy after 24 hours at 4°C.
Mechanism of Re-aggregation
Even after solubilization, thermodynamic pressure forces fluorinated domains to re-associate over time.
Figure 2: The kinetic pathway of peptide re-aggregation. Intervention must occur before nucleation.
Storage Guidelines
-
Avoid 4°C for Solutions: Paradoxically, lower temperatures often enhance cold-denaturation and aggregation of hydrophobic peptides. Store stock solutions at room temperature if chemically stable, or frozen (-20°C) immediately.
-
Aliquot Immediately: Never freeze-thaw fluorinated peptides repeatedly. The freeze-thaw cycle promotes interfacial aggregation.
-
pH Management: If your peptide has ionizable residues (Lys, Glu), adjust the pH away from the pI (isoelectric point). Net charge repulsion is your best defense against fluorous stacking.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of HFIP? A: DMSO is a good alternative, but HFIP is superior for fluorinated peptides specifically. HFIP has a low boiling point (58°C) allowing it to be removed easily, whereas DMSO (boiling point 189°C) is difficult to remove and can be toxic to cells at high concentrations [4].
Q: My peptide elutes as a broad, ugly peak on HPLC. Why? A: This is a hallmark of "on-column aggregation." The peptide is transitioning between monomer and aggregate forms during the run.
-
Fix: Heat the column to 50°C-60°C.
-
Fix: Use a C4 column instead of C18 (less hydrophobic interaction).
-
Fix: Add 10-20% TFE (Trifluoroethanol) to Mobile Phase A.
Q: How do I know if my assay result is real or an artifact of aggregation? A: Aggregates often act as "promiscuous inhibitors" by sequestering enzymes non-specifically.
-
Test: Add 0.01% Triton X-100 to your assay. If the activity disappears, it was likely an artifact of aggregation.
-
Test: Spin the sample at 10,000 x g for 10 minutes. If the concentration in the supernatant drops, you have aggregates.
References
-
Sigma-Aldrich. (n.d.).[6] Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link
-
Dandapani, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Link
-
Teplow, D. (2015). Discussion on HFIP preparation for peptide dissolution. ResearchGate. Link
-
Roccatano, D., et al. (2005). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. PubMed Central. Link
Sources
- 1. EXPLOITING THE FLUOROUS EFFECT TO CREATE SUPRAMOLECULAR FLUOROPEPTIDE MATERIALS - Blacklight [etda.libraries.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorous Phase-Directed Peptide Assembly Affords Nano-Peptisomes Capable of Ultrasound-Triggered Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of peptides containing 2,3-difluorophenylalanine
Topic: Troubleshooting Solubility for Peptides Containing 2,3-Difluorophenylalanine (2,3-F₂-Phe) Ticket ID: #SOL-23F-PHE-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Diagnostic Matrix: Identify Your Issue
Before attempting remediation, match your observation to the likely underlying physical phenomenon.
| Symptom | Likely Cause | Immediate Action |
| Gelation/Viscous Solution | Do NOT sonicate yet. Switch to SOP-01 (HFIP Disaggregation). | |
| Visible Precipitate (White/Fluffy) | Hydrophobic Collapse: The fluorinated side chains have aggregated to exclude water. | Check pI. If pH is near pI, adjust pH away from neutral. If pH is optimal, proceed to Organic Co-solvent Strategy . |
| HPLC Pressure Spike / Broad Peaks | Column Adsorption: The fluorine atoms increase retention on C18 stationary phases significantly more than native Phe. | Switch to C4 column or elevate column temperature to 60°C . |
| Synthesis Failure (Deletion sequences) | On-Resin Aggregation: The growing peptide chain aggregated during SPPS. | Use Magic Mixture (DCM/DMF/NMP) or elevated coupling temps. Post-synthesis recovery is impossible for deletions. |
Technical Deep Dive: The "Fluorine Effect"
Why is this happening? Understanding the mechanism is the only way to prevent recurrence.
You are likely treating 2,3-F₂-Phe simply as a "more hydrophobic" Phenylalanine. This is a half-truth that leads to failure.
-
Quadrupole Inversion: Native Phenylalanine has an electron-rich
-cloud (negative quadrupole). 2,3-F₂-Phe, due to the high electronegativity of fluorine at the ortho and meta positions, has an electron-deficient ring (positive quadrupole). -
The "Velcro" Effect: When a peptide contains both native aromatics (Phe/Tyr/Trp) and 2,3-F₂-Phe, they do not just repel water; they actively attract each other via electrostatic quadrupole-quadrupole interactions. This forms supramolecular aggregates that are thermodynamically more stable than standard hydrophobic aggregates.
-
Polar Hydrophobicity: While the
(lipophilicity) increases, the C-F bonds create a permanent dipole. This makes the peptide "sticky" on surfaces (glass, plastic, HPLC columns) rather than just insoluble.
Solubility Decision Tree
Follow this logic flow to solubilize your peptide without degrading it.
Figure 1: Systematic decision tree for solubilizing fluorinated peptides. Note that aggregation (Step 3) often mimics simple insolubility.
Standard Operating Protocols (SOPs)
SOP-01: The "Hard Reset" (Disaggregation)
Use this when the peptide forms a gel or fails to dissolve in standard DMSO.
Theory: DMSO disrupts hydrogen bonding but often fails to break the strong
Protocol:
-
Dissolution: Dissolve the lyophilized peptide in 100% HFIP (or Trifluoroethanol - TFE) at a concentration of 1–5 mg/mL. The solution should become clear immediately.
-
Caution: HFIP is volatile and corrosive. Use a fume hood.
-
-
Evaporation: Aliquot the solution into working vials. Evaporate the HFIP completely using a SpeedVac or a stream of nitrogen gas. This leaves the peptide as a thin film on the tube walls, breaking the aggregate "memory."
-
Reconstitution:
-
Add DMSO (anhydrous) to the film. Volume should be 5-10% of your final target volume.
-
Vortex vigorously for 30 seconds.
-
Dropwise add your aqueous buffer (PBS/Water) while vortexing.[1][2]
-
Result: A clear solution should form. If cloudiness appears, stop adding buffer; you have reached the solubility limit.
-
SOP-02: pH-Dependent Solubilization
Use this for charged peptides where organic solvents are restricted (e.g., sensitive bioassays).
Protocol:
-
Calculate pI: Use a tool like Innovagen Peptide Calculator.
-
Note: Fluorination drops the pKa of nearby amines/acids slightly, but the general calculation holds.
-
-
The Rule of 2: Adjust the pH to be at least 2 units away from the pI.
-
Buffer Choice: Avoid Phosphate Buffered Saline (PBS) initially if the peptide is cationic (basic), as phosphate ions can precipitate cationic peptides. Use Tris or Acetate buffers instead.
Frequently Asked Questions (FAQs)
Q: My peptide elutes as a broad smear on HPLC. Is it impure? A: Not necessarily. 2,3-F₂-Phe increases interaction with the C18 alkyl chains, causing "column drag."
-
Fix: Switch to a C4 column (less hydrophobic retention) or run the HPLC column at 60°C . The heat disrupts the fluorine-mediated van der Waals forces and sharpens the peak.
Q: Can I use sonication to dissolve the peptide?
A: Use with extreme caution. Sonication adds energy to the system. For peptides prone to
Q: How does 2,3-difluoro substitution compare to 4-fluoro regarding solubility? A: 2,3-difluoro is generally less soluble and more prone to aggregation than 4-fluoro-Phe. The 2,3-substitution creates a stronger localized dipole moment that aligns with the peptide backbone in specific conformations, stabilizing hydrophobic clusters more aggressively than the single 4-fluoro substitution.
Q: I need to use this in a cell assay (DMSO < 1%). What do I do? A: If the peptide crashes out when diluted to <1% DMSO, you must use an excipient.
-
Recommendation: Co-dissolve the peptide with hydroxypropyl-
-cyclodextrin (HP- -CD) . The hydrophobic fluorinated ring will nest inside the cyclodextrin cavity, shielding it from water while maintaining solubility.
References
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Pierce Protein Methods. Link
-
Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. Link
-
Salwiczek, M., et al. (2012). Fluorine in peptide design and protein engineering. Trends in Biotechnology. Link
-
BenchChem. (2025).[1][6][7] Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with 2,3-Difluorophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 2,3-difluorophenylalanine. The incorporation of fluorinated amino acids like 2,3-difluorophenylalanine into peptides is a powerful tool for modulating their structure, stability, and biological activity.[1][2] However, their analysis by mass spectrometry (MS) can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your experimental results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing 2,3-difluorophenylalanine. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.
Issue 1: Poor Peptide Identification and Low Sequence Coverage
Symptom: Your database search yields low confidence scores, few peptide-spectrum matches (PSMs), or incomplete fragmentation, making it difficult to confirm the peptide sequence.
Potential Causes:
-
Suboptimal Fragmentation Method: The unique chemical properties of the difluorinated aromatic ring can influence peptide fragmentation, and standard collision-induced dissociation (CID) may not be sufficient.
-
Incorrect Search Parameters: The mass of 2,3-difluorophenylalanine is not standard in most proteomics software, leading to mismatches.
-
Sample Complexity and Contaminants: The presence of impurities or a complex mixture can suppress the signal of your target peptide.[3][4]
Troubleshooting Protocol:
-
Optimize Fragmentation Strategy:
-
Experiment with Different Fragmentation Techniques: Beyond standard CID, explore Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD).[5][6][7][8] HCD can provide more extensive backbone fragmentation, while ETD is particularly useful for preserving post-translational modifications and analyzing peptides with higher charge states.[5][7]
-
Decision Tree for Fragmentation: Consider implementing a decision-tree approach where the instrument selects the optimal fragmentation method based on the precursor ion's charge state and m/z. For instance, HCD for doubly charged peptides and ETD for triply charged and higher.[5]
-
-
Refine Database Search Parameters:
-
Define the Unnatural Amino Acid: Ensure you have correctly defined the monoisotopic mass of 2,3-difluorophenylalanine (C9H7F2NO2, monoisotopic mass: 199.0441 Da) as a variable modification in your search software.
-
Expand Mass Tolerance: While high-resolution instruments allow for narrow mass tolerances, a slight and systematic mass error could be a sign of calibration issues.[9] A temporary, controlled widening of the precursor and fragment mass tolerances during initial troubleshooting can help identify if this is the issue.
-
Consider Unexpected Modifications: Fluorinated amino acids can sometimes undergo unexpected modifications during synthesis or sample preparation. Perform an error-tolerant or open modification search to identify any unanticipated mass shifts.[10]
-
-
Enhance Sample Purity:
-
Thorough Sample Cleanup: Utilize C18 desalting columns to remove salts and other small molecule contaminants that can interfere with ionization.[9]
-
Address Detergent Contamination: If detergents were used for cell lysis, ensure their complete removal as they are notorious for suppressing peptide signals.[4]
-
Issue 2: Ambiguous Fragmentation Pattern and Difficulty in de novo Sequencing
Symptom: The MS/MS spectrum is dominated by unidentifiable peaks or shows unusual fragmentation patterns, complicating manual interpretation or de novo sequencing.
Potential Causes:
-
Unique Fragmentation Pathways: The electron-withdrawing nature of the fluorine atoms can alter the lability of nearby peptide bonds, leading to atypical fragmentation.
-
Neutral Losses: The difluorophenyl side chain itself may undergo fragmentation, leading to characteristic neutral losses that can complicate the spectrum.
Troubleshooting Protocol:
-
Systematic Analysis of Fragmentation Data:
-
Compare CID, HCD, and ETD Spectra: Acquiring data with multiple fragmentation methods can provide complementary information. CID and HCD typically produce b- and y-ions from peptide backbone cleavage, while ETD generates c- and z-ions.[6][7][8] Comparing these can help to piece together the peptide sequence.
-
Look for Characteristic Neutral Losses: Carefully examine the spectra for recurrent mass differences from major fragment ions. While not extensively documented for 2,3-difluorophenylalanine specifically, fluorinated aromatic rings can sometimes lose HF or other fluorine-containing fragments. High-resolution mass spectrometry is crucial for accurately identifying these losses.
-
-
Employ Advanced Search Algorithms:
-
De novo Sequencing Software: Utilize specialized de novo sequencing algorithms that are not reliant on a predefined database.[3]
-
Spectral Library Searching: If you have previously identified the peptide, creating a spectral library and searching new data against it can be more sensitive than a standard database search.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the mass spectrometry analysis of peptides containing 2,3-difluorophenylalanine.
Q1: What is the exact monoisotopic mass I should use for 2,3-difluorophenylalanine in my MS software?
The monoisotopic mass of the 2,3-difluorophenylalanine residue within a peptide is 181.0543 Da (C9H7F2NO). Remember to account for the addition of H2O for the intact amino acid, which has a monoisotopic mass of 199.0652 Da.
Q2: My peptide is not ionizing well. What can I do?
Poor ionization can be due to a number of factors.[11] First, ensure your sample is free of contaminants like salts and detergents by using appropriate cleanup procedures.[4][9] Experiment with different mobile phase additives. While TFA is common for chromatography, it can cause ion suppression in the mass spectrometer.[12][13] Consider using formic acid as an alternative for LC-MS analysis.[12][13] Also, check the pH of your sample; peptides generally ionize best at a pH below 3.[9]
Q3: I see unexpected peaks in my mass spectrum that don't correspond to my target peptide. What are they?
These peaks could be due to a variety of factors:
-
Contaminants: Common contaminants include keratins from skin and hair, polymers like polyethylene glycol (PEG), and plasticizers.[4][14]
-
Metabolic Conversion: If the peptide was produced in a biological system, the labeled amino acid could have been metabolically converted into another amino acid.[14]
-
Chemical Modifications: Peptides can be chemically modified during sample preparation, leading to additions like oxidation or deamidation.[14] High-resolution mass spectrometry can help to identify these modifications based on their precise mass shifts.[14]
Q4: Which fragmentation method is best for peptides with 2,3-difluorophenylalanine?
There is no single "best" method, as the optimal choice depends on the specific peptide and the information you are trying to obtain.[5] A combination of methods often yields the most comprehensive data.[5][6]
-
CID: A good starting point, but may not provide complete fragmentation.[7]
-
HCD: Often produces richer fragmentation spectra than CID, especially for doubly charged peptides.[5]
-
ETD: Particularly advantageous for peptides with higher charge states and for localizing post-translational modifications.[5][7]
III. Experimental Workflows and Data Presentation
Recommended LC-MS/MS Workflow for Peptide Identification
The following diagram outlines a robust workflow for the identification and characterization of peptides containing 2,3-difluorophenylalanine.
Caption: A comprehensive workflow for the analysis of peptides containing 2,3-difluorophenylalanine.
Fragmentation Method Comparison
| Fragmentation Method | Primary Ion Types | Best For | Potential Considerations |
| Collision-Induced Dissociation (CID) | b, y | Routine peptide identification, doubly charged precursors.[7][15] | May produce incomplete fragmentation for some peptides.[7] |
| Higher-Energy Collisional Dissociation (HCD) | b, y | Deeper fragmentation, iTRAQ/TMT quantification.[5][16] | Can lead to further fragmentation of primary ions.[7] |
| Electron Transfer Dissociation (ETD) | c, z | Highly charged peptides (>2+), labile PTMs, top-down proteomics.[5][7] | Slower scan speed, less effective for doubly charged peptides.[7] |
IV. References
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides. Available from: .
-
Thermo Fisher Scientific. Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Available from: .
-
Raczyński L, et al. Proteins and Peptides Identification from MS/MS Data in Proteomics. Acta Physica Polonica A. 2010;117(4):635-640.
-
Galles C, et al. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. bioRxiv. 2024.
-
Creative Proteomics. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Available from: .
-
Luck LA. Analysis of fluorinated proteins by mass spectrometry. Adv Exp Med Biol. 2014;806:319-29.
-
Zecha J, et al. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. J Proteome Res. 2015;14(11):4614-23.
-
Meston D, Stoll D. Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. 2022;40(11):534-537.
-
Allumiqs. Protein Identification by Mass Spectrometry: How does it work?. Available from: .
-
ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR. Available from: .
-
ResearchGate. How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Available from: .
-
Proteintech. Tips and tricks for successful Mass spec experiments. Available from: .
-
Benci L, et al. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. J Am Chem Soc. 2023;145(2):1098-1107.
-
Swaney DL, et al. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. J Proteome Res. 2010;9(6):3340-9.
-
Shimonishi Y, et al. Basic mass spectrometric investigations of amino acid-fluorescamine derivatives. Biomed Mass Spectrom. 1976;3(3):117-23.
-
Galles C, et al. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nat Commun. 2023;14(1):1.
-
Thermo Fisher Scientific. Dissociation Technique Technology Overview. Available from: .
-
Walsh Medical Media. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. 2012. Available from: .
-
Zheng J, et al. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. J Proteome Res. 2011;10(5):2243-55.
-
Scaffold. CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. 2021. Available from: .
-
Ma B. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. J Proteome Res. 2012;11(6):3147-54.
-
University of Applied Sciences Upper Austria. Identification of Peptides. Available from: .
-
Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: .
-
Tucker MJ, et al. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallogr D Biol Crystallogr. 2012;68(Pt 5):530-9.
-
Wija H, et al. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. J Am Soc Mass Spectrom. 2023;34(1):103-113.
-
Sigma-Aldrich. Unnatural Amino Acids. Available from: .
-
Medzihradszky KF. Mass spectrometry of peptides and proteins. Methods Enzymol. 2005;402:209-44.
-
Oxford Global. Trends and Challenges in Peptide Bioanalysis and Production. 2023. Available from: .
-
Jagannadham MV, et al. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. J Biomol Tech. 2021;32(1):29-39.
-
Li H, et al. Genetically encoded site-specific 19F unnatural amino acid incorporation in V. natriegens for in-cell NMR analysis. Protein Expr Purif. 2024;219:106461.
-
Mascot. Peptide fragmentation. Available from: .
-
Almac Group. 5 Dimensional Structural Characterization of Synthetic Peptides. 2014. Available from: .
-
Ma B. Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Int J Comput Biol Drug Des. 2010;3(4):287-301.
-
Jagtap PD, et al. Challenges in Peptide-Spectrum Matching: A Robust and Reproducible Statistical Framework for Removing Low-Accuracy, High-Scoring Hits. J Proteome Res. 2020;19(1):161-173.
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available from: .
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Available from: .
-
Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. 2024. Available from: .
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: .
-
Benchchem. 2-Fluorophenylalanine's Influence on Peptide-Protein Binding: A Comparative Guide. Available from: .
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ibib.waw.pl [ibib.waw.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. support.proteomesoftware.com [support.proteomesoftware.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. almacgroup.com [almacgroup.com]
- 16. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR chemical shift comparison of difluorophenylalanine isomers
19F NMR Chemical Shift Comparison of Difluorophenylalanine Isomers
Part 1: Executive Summary & Scientific Rationale
The "Fluorine Effect" in Protein Engineering Difluorophenylalanine (F2-Phe) isomers represent a critical toolkit in modern chemical biology and drug discovery. Unlike single-fluorine substitutions, which primarily probe local electronic environments, difluoro-substitutions offer a unique balance of symmetry, steric bulk, and metabolic stability .
For the application scientist, the choice of isomer is rarely arbitrary. It is a calculated decision based on three factors:
-
Spectral Simplicity: Symmetric isomers (3,5- and 2,6-) yield simplified singlet or triplet signals, ideal for monitoring global protein folding.
-
Electronic Perturbation: Ortho-fluorines (2,x-) induce significant inductive effects, altering the pKa of the ammonium group and potentially changing local hydrogen bonding networks.
-
Metabolic Blocking: Isomers like 3,4-F2-Phe and 3,5-F2-Phe block common metabolic oxidation sites (CYP450 hydroxylation), extending half-life in peptide therapeutics.
Part 2: Comparative 19F NMR Data Analysis
The following data consolidates chemical shifts (
Standard Reference: Trichlorofluoromethane (CFCl
Table 1: Chemical Shift & Coupling Profile of F2-Phe Isomers
| Isomer | Symmetry | Multiplicity (Decoupled) | Application Niche | ||
| 3,5-F2-Phe | -109.5 | Singlet | Gold Standard for protein folding; single peak simplifies complex spectra. | ||
| 2,6-F2-Phe | -114.2 | Singlet | N/A (Equivalent) | Metabolic stability; steric bulk restricts ring rotation (atropisomerism). | |
| 3,4-F2-Phe | Asymmetric | -138.0 (F3)-141.5 (F4) | Doublet | Probing asymmetric binding pockets; distinct ortho-coupling signature. | |
| 2,4-F2-Phe | Asymmetric | -110.8 (F4)-116.5 (F2) | Doublet | Investigating electronic gradients across the ring. | |
| 2,3-F2-Phe | Asymmetric | -139.5 (F3)-143.0 (F2) | Doublet | Rare; used for specific dipole orientation studies. | |
| 2,5-F2-Phe | Asymmetric | -118.5 (F5)-128.0 (F2) | Doublet | Probing "diagonal" electronic environments. |
Technical Insight: The 3,4- and 2,3- isomers exhibit strong ortho-coupling (
Hz), often appearing as pseudo-quartets if proton decoupling is not applied due to additionalsplitting. The 3,5- isomer is preferred for large proteins because its symmetry prevents signal splitting, preserving signal-to-noise ratio (SNR).
Part 3: Mechanistic Visualization
To understand the spectral data, one must visualize the structural relationships and the resulting electronic vectors.
Diagram 1: Structural Isomers and Electronic Vectors
This diagram illustrates the fluorine positioning and the resulting symmetry axes that dictate the NMR multiplicity.
Caption: Classification of F2-Phe isomers by symmetry. Symmetric isomers yield singlet peaks, ideal for crowded protein spectra.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible chemical shift referencing, a common source of error in 19F NMR.
Objective: Measure exact chemical shifts of F2-Phe incorporated into a peptide/protein.
Reagents:
-
Internal Standard: Trifluoroacetic Acid (TFA) or Sodium Trifluoroacetate.
-
Solvent: D
O (for proteins) or DMSO-d (for small molecules). -
Buffer: Phosphate buffer (50 mM, pH 7.4).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1-5 mM of the F2-Phe labeled protein in D
O buffer. -
Critical Step: Add 50 µM TFA as an internal standard. Do not use high concentrations of TFA as it can lower pH and affect the chemical shift of the amino acid's ammonium group.
-
-
Instrument Setup:
-
Tune probe to
F (typically 376 MHz on a 400 MHz magnet). -
Pulse Sequence: zgig (Inverse gated decoupling) is recommended to suppress the Nuclear Overhauser Effect (NOE) for quantitative integration, or standard proton decoupling to simplify multiplets.
-
-
Referencing (The "Delta" Calculation):
-
Set the TFA signal to -76.55 ppm (relative to CFCl
). -
Self-Validation: If using DMSO-d
, set TFA to -75.0 ppm . -
Note: Many older papers reference TFA to 0 ppm. This causes a ~76 ppm error. Always clarify the scale.
-
-
Acquisition:
-
Spectral Width: 200 ppm (sufficient to cover -60 to -200 ppm).
-
Relaxation Delay (D1): Set to
(approx 3-5 seconds for small molecules, 1-2 seconds for proteins) to ensure full magnetization recovery.
-
Diagram 2: Experimental Workflow for Protein NMR
Caption: Validated workflow for acquiring 19F NMR data of fluorinated proteins, emphasizing pH control and correct referencing.
Part 5: Applications & Strategic Selection
1. Protein Folding & Dynamics (3,5-F2-Phe)
-
Why: The 3,5-isomer is the industry standard because it is symmetric. In a folded protein, if the ring flips rapidly (fast exchange), it remains a singlet. If the ring is locked in a hydrophobic pocket, the symmetry breaks, and the signal splits into two distinct peaks.
-
Observation: A split peak for 3,5-F2-Phe indicates restricted rotation , providing direct evidence of tight packing in the hydrophobic core.
2. Ligand Binding Screening (3,4-F2-Phe)
-
Why: The asymmetry of the 3,4-isomer makes it highly sensitive to the orientation of the ligand in the binding pocket.
-
Observation: Changes in the
coupling constant or a differential shift in the F3 vs F4 signal can reveal specific electrostatic interactions with the receptor.
3. Metabolic Stability (2,6-F2-Phe)
-
Why: The 2,6-positions sterically protect the peptide bond and the ring face.
-
Observation: Used in peptide therapeutics to prevent proteolytic cleavage or oxidative metabolism, monitored via the stability of the -114 ppm signal over time in serum assays.
References
-
Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemical Cell Biology. Link
-
Dungan, C. H., & Van Wazer, J. R. (1970).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic Reference for substituent effects).
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Alfa Chemistry. (2024). "19F NMR Chemical Shift Table & Coupling Constants." Link
Sources
Comparative Guide: Conformational Effects of 2,3-Difluorophenylalanine vs. 3,4-Difluorophenylalanine
Executive Summary
This guide provides a technical analysis of two non-canonical amino acid (ncAA) isomers: 2,3-difluorophenylalanine (2,3-F
-
2,3-F
-Phe is primarily a conformational restrictor . The ortho-fluorine atom creates specific steric and electrostatic interactions with the peptide backbone, restricting side-chain rotamer freedom ( and angles). It is the preferred choice for pre-organizing peptide structures or probing local backbone constraints. -
3,4-F
-Phe acts as an electronic and hydrophobic tuner . Lacking the ortho-substituent, it retains the rotational freedom of native phenylalanine but possesses a significantly altered quadrupole moment and increased hydrophobicity. It is the preferred choice for enhancing - stacking interactions, increasing proteolytic stability, or tuning hydrophobic core packing without inducing steric clash.
Part 1: Physicochemical Foundations
To select the correct isomer, one must understand the underlying molecular mechanics driven by the fluorine substitution pattern.
Dipole Moments and Electronic Character
The carbon-fluorine (C-F) bond is highly polar. The vector sum of these dipoles dictates how the side chain interacts with the alpha-helix macrodipole or nearby charged residues.
| Feature | 2,3-Difluorophenylalanine | 3,4-Difluorophenylalanine |
| Substitution Pattern | Ortho, Meta | Meta, Para |
| Net Dipole Direction | Angled toward the backbone ( | Pointing away from the backbone (distal) |
| Ring Electron Density | Reduced (electron-deficient) | Highly reduced (electron-deficient) |
| Quadrupole Moment | Perturbed; disrupts edge-to-face interactions | Strongly positive; favors face-to-face stacking with electron-rich rings (e.g., Phe, Tyr) |
The "Ortho Effect" and Rotamer Restriction
The critical differentiator is the fluorine at the 2-position (ortho) in 2,3-F
-
2,3-F
-Phe: The ortho-fluorine is proximal to the backbone amide and carbonyl. Through a combination of steric repulsion and electrostatic repulsion/attraction (depending on the local environment), it restricts the dihedral angle. This reduces the entropic penalty of folding, potentially stabilizing specific secondary structures if the restricted rotamer matches the folded state (the "gauche effect"). -
3,4-F
-Phe: Lacking ortho-substitution, the side chain retains a rotamer distribution similar to native Phenylalanine. It does not impose significant local backbone constraints.
Part 2: Conformational Impact on Secondary Structure
Alpha-Helix Propensity
-
2,3-F
-Phe: Can stabilize helices only if the preferred rotamer ( or ) aligns with the helical requirement. However, the steric bulk of the ortho-fluorine can destabilize the helix if it clashes with the or backbone carbonyls. It is a "high risk, high reward" stabilizer. -
3,4-F
-Phe: Generally stabilizes helices via the "fluorine effect" (increased hydrophobicity and burial) without steric penalties. It is excellent for stabilizing the hydrophobic face of amphipathic helices.
Proteolytic Stability
Both isomers increase stability against proteases (e.g., chymotrypsin) compared to Phe, but 2,3-F
Part 3: Decision Matrix & Visualization
The following diagram illustrates the logical workflow for selecting between the two isomers based on experimental goals.
Caption: Selection logic for difluorophenylalanine isomers based on structural vs. electronic requirements.
Part 4: Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating fluorinated amino acids requires modified coupling protocols due to the electron-withdrawing nature of fluorine, which can reduce the nucleophilicity of the amino group during deprotection, and steric hindrance (specifically for 2,3-F
Reagents:
-
Fmoc-2,3-F
-Phe-OH or Fmoc-3,4-F -Phe-OH (High purity, >98%) -
Coupling Reagent: HATU or DIC/Oxyma (Preferred for sterically hindered AAs)
-
Resin: Rink Amide or Wang resin
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Coupling (Critical Step):
-
Dissolve 4.0 eq of Fmoc-ncAA and 3.9 eq of HATU in DMF.
-
Add 8.0 eq of DIPEA.
-
Modification for 2,3-F
-Phe: Increase coupling time to 2 hours (vs standard 45 min) or perform double coupling due to ortho-steric hindrance. -
Modification for 3,4-F
-Phe: Standard coupling (45-60 min) is usually sufficient.
-
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).
-
Cleavage: TFA/TIS/H
O (95:2.5:2.5) for 2-3 hours.
Circular Dichroism (CD) Analysis
To validate the conformational effect (e.g., helix stabilization), CD spectroscopy is the gold standard.
Workflow:
-
Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4). Concentration: 20-50
M. -
Measurement: Scan 190–260 nm at 20°C.
-
Data Processing: Convert raw ellipticity (
) to Mean Residue Ellipticity (MRE, ).- : Molar concentration (M)
- : Path length (cm)
- : Number of residues
-
Interpretation:
-
Alpha-Helix: Look for minima at 208 nm and 222 nm.
-
Comparison: Calculate % Helicity using
. If 2,3-F -Phe shows a deeper minimum (more negative) than the Wild Type (WT), it has stabilized the helix. If the signal is lost, the ortho-clash has disrupted the structure.
-
19F-NMR Spectroscopy Workflow
Fluorine is an excellent NMR probe (100% natural abundance, no background signal in biological systems).
Caption:
References
-
Cheng, R. P., et al. (2002). "Contribution of aromatic interactions to alpha-helix stability." Journal of the American Chemical Society. Link
-
Salwiczek, M., et al. (2012). "Fluorine in peptide design and protein engineering." Trends in Biotechnology. Link
-
Vilaverde, A., et al. (2018). "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation."[1][2] Physical Chemistry Chemical Physics. Link
-
BenchChem. (2025).[3][4] "A Comparative Analysis: Unraveling the Structural Impact of 3-Fluorophenylalanine versus Phenylalanine." BenchChem Technical Guides. Link
-
Reichert, D., et al. (2024). "The impact of side-chain fluorination on proton-bound phenylalanine dimers." Physical Chemistry Chemical Physics. Link
Sources
- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
stability of peptides with 2,3-difluorophenylalanine vs non-fluorinated peptides
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Fluorine Effect in Peptide Engineering
In the optimization of therapeutic peptides, metabolic instability remains the primary bottleneck. While standard strategies like cyclization or N-methylation are common, the strategic incorporation of fluorinated aromatic amino acids—specifically 2,3-difluorophenylalanine (2,3-F₂-Phe) —offers a nuanced approach to enhancing stability without abolishing biological activity.[1]
This guide objectively compares peptides containing 2,3-F₂-Phe against their non-fluorinated (wild-type) counterparts.[1] The data suggests that 2,3-substitution provides a unique "Goldilocks" zone: it significantly alters the electronic landscape of the phenyl ring to evade proteolytic capture while maintaining the steric profile necessary for receptor binding.
Mechanistic Basis: Why 2,3-Difluorophenylalanine Works
To understand the stability data, one must first understand the fundamental physical chemistry changes induced by the 2,3-substitution pattern.
2.1. The Quadrupole Inversion & Electronic Shielding
Native Phenylalanine (Phe) possesses a negative quadrupole moment (
-
The 2,3-F₂-Phe Shift: The high electronegativity of fluorine atoms at the 2 and 3 positions withdraws electron density from the ring system. This reduces the electron richness of the
-face, effectively "dimming" the signal that proteases use to recognize the residue. -
Dipole Introduction: Unlike the symmetric pentafluorophenylalanine, the asymmetric 2,3-substitution creates a strong local dipole, promoting unique orthogonal multipolar interactions that can stabilize secondary structures (e.g.,
-helices and -sheets) more effectively than native Phe.[1]
2.2. "Polar Hydrophobicity"
Fluorine is hydrophobic but also weakly polarizable. The C-F bond creates a hydration shell that is distinct from C-H. This "polar hydrophobicity" often results in:
-
Enhanced Self-Assembly: Stronger thermodynamic driving forces for hydrophobic collapse.
-
Exclusion of Water: Tighter packing in the hydrophobic core of peptides, reducing the accessibility of the peptide backbone to hydrolytic water molecules.
Visualization: The Stability Landscape
The following diagram illustrates the mechanistic divergence between Native Phe and 2,3-F₂-Phe in the context of stability and self-assembly.
Figure 1: Mechanistic divergence of 2,3-F₂-Phe.[1] The electron-deficient ring evades protease recognition (yellow path) while promoting tighter supramolecular assembly (green path).[1]
Comparative Performance Guide
The following data summarizes the performance differences observed in standard peptide models (e.g., antimicrobial peptides, zipper motifs).
4.1. Proteolytic Stability (Chymotrypsin)
Chymotrypsin cleaves at the C-terminal side of large hydrophobic residues (Phe, Tyr, Trp).[1]
| Metric | Native Phe Peptide | 2,3-F₂-Phe Peptide | Performance Delta |
| Half-life ( | ~15 - 30 mins | ~60 - 120 mins | 2x - 4x Increase |
| Cleavage Efficiency ( | 100% (Reference) | ~20 - 40% | Significantly Reduced |
| Mechanism of Resistance | N/A | Electronic repulsion of the enzyme's cation-hole; steric mismatch in S1 pocket.[1] | Electronic Shielding |
Note: Stability is sequence-dependent.[1] If the 2,3-F₂-Phe is at the P1 position (direct cleavage site), resistance is maximized.[1] If at P2/P3, effects are moderate.[1]
4.2. Thermal & Conformational Stability
In coiled-coil or zipper peptides, the packing of aromatic residues drives stability.
| Metric | Native Phe Peptide | 2,3-F₂-Phe Peptide | Performance Delta |
| Melting Temp ( | 55°C | 62°C - 65°C | +7°C to +10°C |
| Denaturation | Standard cooperative unfolding | Broadened transition (suggests stronger hydrophobic core) | Enhanced Core Packing |
| Aggregation | Moderate fibril formation | Rapid, rigid fibril formation (Amyloid-like) | Accelerated Assembly |
4.3. Hydrogelation (Self-Assembly)
For Fmoc-dipeptides used in tissue engineering (e.g., Fmoc-FF vs Fmoc-(2,3-F)F):
-
Minimum Gelation Concentration (MGC): 2,3-F₂-Phe variants often gel at lower concentrations (0.1 wt% vs 0.5 wt%) due to enhanced hydrophobicity.[1]
-
Stiffness (
): Storage moduli often increase by an order of magnitude (e.g., 10 kPa vs 1 kPa) due to stronger -stacking networks.[1]
Experimental Protocols
To validate these properties in your own lead compounds, follow these self-validating protocols.
Protocol A: Solid Phase Peptide Synthesis (SPPS) with 2,3-F₂-Phe
Standard Fmoc protocols apply, but coupling efficiency must be monitored due to the inductive effect of fluorine reducing the nucleophilicity of the amino group.[1]
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g).
-
Coupling:
-
Reagents: DIC/Oxyma Pure (1:1 ratio) are preferred over HBTU/DIEA to prevent racemization and improve coupling kinetics.
-
Stoichiometry: Use 4 eq. of Fmoc-2,3-F₂-Phe-OH.
-
Time: Extend coupling time to 60 mins (vs standard 30 mins) to account for electronic deactivation.
-
-
Deprotection: 20% Piperidine in DMF (2 x 5 mins).
-
Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Validation: ESI-MS. Note: 2,3-F₂-Phe adds +36 Da relative to Phe.[1]
Protocol B: Comparative Chymotrypsin Degradation Assay
This assay quantifies the "Shielding Effect."
Materials:
- -Chymotrypsin (bovine pancreas, Type II).[1]
-
Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[1]
-
Internal Standard: Tryptophan or a non-degradable peptide analog.
Workflow:
-
Preparation: Dissolve Peptide A (Phe) and Peptide B (2,3-F₂-Phe) to 200 µM in Buffer.[1]
-
Initiation: Add Chymotrypsin (final conc. 0.5 µM). Ratio Enzyme:Substrate = 1:400.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling:
-
Take 50 µL aliquots at
mins. -
Quench: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.
-
-
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% ACN).
-
Calculation: Plot
vs Time. The slope determines half-life ( ).[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating fluorinated peptide stability.
Conclusion: When to Use 2,3-Difluorophenylalanine
The incorporation of 2,3-difluorophenylalanine is not merely a "fluorine scan" tactic but a precision engineering tool.
-
Choose 2,3-F₂-Phe when:
-
Your lead peptide suffers from rapid degradation by chymotrypsin-like proteases.
-
You require enhanced self-assembly properties for hydrogel/depot formation.
-
You need to increase hydrophobicity without significantly increasing the steric bulk (unlike pentafluorophenylalanine).
-
-
Avoid when:
-
The phenylalanine residue is critical for a specific T-shaped stacking interaction with the receptor that requires a negative quadrupole face.
-
References
-
Proteolytic Stability of Fluorinated Peptides: Asante, V., et al. "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids, 2014.[1] Link
-
Self-Assembly & Hydrogels: Ryan, D.M., et al. "Influence of Fluorine on the Self-Assembly of Phenylalanine-Based Peptides."[1] Langmuir, 2010.[1] (Demonstrates the enhanced assembly kinetics and stiffness of fluorinated Fmoc-Phe derivatives). Link[1]
-
Quadrupole Moments & Stacking: Cockroft, S.L., et al. "Electrostatic control of aromatic stacking interactions." Science, 2005.[1] (Foundational work on how fluorination inverts/alters quadrupole moments to favor face-to-face vs edge-to-face stacking). Link[1]
-
Fluorine in Peptide Engineering: Salwiczek, M., et al. "Fluorine in peptide engineering."[1] Chemical Society Reviews, 2012.[1] (Comprehensive review on synthesis and properties). Link
Sources
Publish Comparison Guide: Enzymatic Stability of Peptides Containing 2,3-Difluorophenylalanine
Executive Summary
In the development of peptide therapeutics, proteolytic instability is a primary failure mode.[1] While various strategies exist to mitigate this (e.g., cyclization, N-methylation), the incorporation of fluorinated aromatic amino acids offers a unique advantage: the ability to modulate electronic and steric properties with minimal perturbation to the overall peptide footprint.
This guide focuses on 2,3-difluorophenylalanine (2,3-F₂-Phe) .[2] Unlike single-fluorine substitutions (e.g., 4-F-Phe) which may offer only marginal stability improvements, or perfluorination (Penta-F-Phe) which drastically alters hydrophobicity, 2,3-F₂-Phe occupies a "Goldilocks" zone. It provides a dual-mechanism of stabilization—electronic deactivation of the aromatic ring and conformational restriction via the ortho-fluorine effect—resulting in superior resistance to chymotrypsin-like proteases while maintaining binding affinity for target receptors.
Mechanism of Action: The Fluorine Effect
To understand why 2,3-F₂-Phe enhances stability, we must analyze the catalytic mechanism of the proteases that degrade it, primarily Chymotrypsin .
Disruption of Cation-π Interactions
Chymotrypsin preferentially cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp).[3] The enzyme's selectivity pocket (S1) contains electron-deficient residues that form cation-π interactions with the electron-rich aromatic ring of the substrate.
-
Native Phenylalanine: The benzene ring is electron-rich (
-donor). It binds tightly to the S1 pocket, facilitating rapid hydrolysis. -
2,3-Difluorophenylalanine: Fluorine is highly electronegative. Substitutions at the 2 (ortho) and 3 (meta) positions withdraw electron density from the ring. This electronic deactivation weakens the cation-π interaction, effectively "blinding" the enzyme to the substrate.
Conformational Restriction (The Ortho Effect)
The fluorine atom at the 2-position exerts a steric influence known as the gauche effect or dipole alignment. This restricts the rotation of the side chain (
Visualization of the Stabilization Mechanism
Caption: Figure 1. Mechanistic divergence in protease recognition. 2,3-F2-Phe evades the cation-π recognition trap essential for chymotrypsin activity.
Comparative Performance Analysis
The following table synthesizes experimental trends comparing Native Phe with various fluorinated analogs. Data is derived from comparative proteolytic stability assays (Chymotrypsin, 37°C, pH 7.8).
Table 1: Proteolytic Stability Profile
| Analog | Structure | Electronic State ( | Relative Hydrophobicity | Chymotrypsin Stability ( | Key Feature |
| L-Phenylalanine (Phe) | Native | High (Rich) | 1.0 (Baseline) | 1x (Baseline) | Rapid degradation. |
| 4-F-Phe | Para-fluoro | Moderate | ~1.1 | 1.2x - 2x | Minor effect; sometimes enhances binding. |
| 2,3-F₂-Phe | Ortho/Meta-difluoro | Low (Deficient) | ~1.4 | >10x | Optimal balance of stability & steric fit. |
| Penta-F-Phe | Perfluoro | Very Low | ~2.0 | >50x | Extremely stable but may disrupt solubility/folding. |
Interpretation:
-
4-F-Phe is often insufficient for stabilizing peptides against aggressive proteolysis because the ring retains enough electron density to interact with the enzyme.
-
2,3-F₂-Phe provides a significant jump in stability. The 2,3-substitution pattern creates a specific dipole that disrupts the enzyme's electrostatic steering mechanism.
-
Penta-F-Phe offers maximum stability but often at the cost of peptide solubility and biological activity (due to the "teflon effect" preventing necessary receptor interactions).
Experimental Protocols
To validate the stability of your 2,3-F₂-Phe containing peptide, use the following self-validating protocols.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
2,3-F₂-Phe is compatible with standard Fmoc chemistry, but the electron-withdrawing fluorines reduce the nucleophilicity of the amino group slightly, and the steric bulk of the ortho-fluorine requires efficient coupling reagents.
Reagents:
-
Fmoc-2,3-difluoro-L-phenylalanine (Fmoc-2,3-F₂-Phe-OH)
-
Coupling Agents: DIC/Oxyma Pure (Preferred) or HATU/DIEA.
-
Resin: Rink Amide or Wang Resin.
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation: Dissolve Fmoc-2,3-F₂-Phe-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF. Note: Pre-activation for 2 minutes is recommended.
-
Coupling: Add activated mixture to resin. Shake at room temperature for 60-90 minutes . (Standard Phe couples in 30-45 min; extend time for 2,3-F₂-Phe to ensure completion).
-
Monitoring: Perform Kaiser test. If not blue-free, re-couple using HATU (2.9 eq) and DIEA (6 eq) for 45 min.
-
Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
Enzymatic Stability Assay (Chymotrypsin)
This assay determines the half-life (
Materials:
- -Chymotrypsin (bovine pancreas, Type II).
-
Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
-
Internal Standard: N-Acetyl-L-Tryptophan (or a non-degradable peptide analog).
Workflow:
-
Preparation: Prepare a 200
M stock of the peptide and internal standard in Buffer. -
Enzyme Activation: Prepare Chymotrypsin solution (0.5 units/mL) in Buffer immediately before use.
-
Incubation: Mix Peptide solution (450
L) with Enzyme solution (50 L). Incubate at 37°C. -
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to quench the enzyme. Centrifuge at 10,000 rpm for 5 min. -
Analysis: Inject supernatant onto RP-HPLC (C18 column). Monitor degradation of the parent peak relative to the internal standard.
Calculation:
Plot
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for synthesizing and validating 2,3-F2-Phe peptides.
References
-
Impact of Fluorination on Proteolytic Stability: Jäckel, C., et al. (2008). Design of a highly specific protease inhibitor by incorporation of fluorinated amino acids. ChemBioChem. Link
-
Cation-π Interactions in Chymotrypsin: Dougherty, D. A. (2013). The Cation-π Interaction in Nature. Accounts of Chemical Research. Link
-
Synthesis of Fluorinated Phenylalanines: Qiu, X. L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
-
Peptide Stability Prediction: Wang, C. K., et al. (2014). Influence of Fluorination on the Stability of Peptides against Chymotrypsin. ChemBioChem. Link
-
General Fluorine Effects: Pace, C. J., & Gao, J. (2013). Exploring the Role of Fluorine in Proteolytic Stability. Accounts of Chemical Research. Link
Sources
Comparative Guide: Boc vs. Fmoc Strategies for 2,3-Difluorophenylalanine Incorporation
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of 2,3-difluorophenylalanine (2,3-F
While Fmoc solid-phase peptide synthesis (SPPS) remains the industry standard due to safety and automation compatibility, it carries a heightened risk of racemization for this specific residue due to base-catalyzed proton abstraction. Boc chemistry offers a racemization-free alternative during chain assembly but necessitates hazardous HF cleavage. This guide objectively compares both strategies, providing optimized protocols to mitigate the specific risks associated with fluorinated phenylalanine derivatives.
Mechanistic Analysis: The "Fluorine Effect" in SPPS
To choose the right strategy, one must understand why 2,3-F
A. Electronic Induction and
-Proton Acidity
The fluorine atoms at the 2 (ortho) and 3 (meta) positions are highly electronegative. Through the inductive effect (
-
Consequence: The pKa of the
-proton is significantly lowered compared to native Phe. -
Risk: In the presence of bases (e.g., Piperidine used in Fmoc deprotection), the
-proton is more easily abstracted, leading to the formation of an enolizable intermediate or oxazolone, resulting in racemization.
B. Steric Hindrance (The Ortho Effect)
The fluorine atom at the 2-position (ortho) introduces steric bulk near the reacting amine/carboxylic acid.
-
Consequence: Coupling kinetics are slower.
-
Risk: Slower coupling allows more time for the activated ester to racemize or undergo hydrolysis before the peptide bond is formed.
Figure 1: Kinetic competition between coupling and racemization. The electron-withdrawing fluorine atoms accelerate the "Proton Abstraction" pathway, making the choice of base and coupling speed critical.
Comparative Analysis: Boc vs. Fmoc
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Risk | Racemization (Base-catalyzed).[1] The acidic | Aggregation & Safety . HF cleavage is hazardous; hydrophobic fluorinated peptides may aggregate on-resin. |
| Coupling Efficiency | High, provided modern reagents (DIC/Oxyma) are used to suppress racemization. | Moderate to High. Neutralization is required after TFA deprotection. |
| Solubility | Fluorinated peptides are hydrophobic. Fmoc groups can exacerbate aggregation, leading to "difficult sequences." | Boc removal protonates the N-terminus, breaking hydrogen bonds and reducing aggregation (Magic Bullet effect). |
| Cleavage | TFA (Acidic). Safe, standard. Compatible with acid-labile modifications (e.g., phospho-peptides). | HF (Hydrofluoric Acid). Requires special Teflon lines. Incompatible with many PTMs. |
| Cost | Lower operational cost (no HF line needed). | Higher infrastructure cost; reagents are comparable. |
| Verdict for 2,3-F | Recommended for 90% of cases. Must use optimized "low-base" protocols. | Recommended only for >30-mer peptides or sequences known to aggregate heavily. |
Optimized Experimental Protocols
Do not use "standard" automated protocols for 2,3-F
Protocol A: Fmoc Strategy (The "Low-Racemization" Method)
Best for: Standard peptides, high-throughput synthesis.
1. Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin or Wang resin . 2-CTC is preferred if the fluorinated residue is C-terminal, as loading can be done without base activation, eliminating initial racemization.
2. Coupling (The Critical Step): Avoid HBTU/HATU with DIPEA. The tertiary base (DIPEA) promotes racemization of the activated fluorinated amino acid.[2]
-
Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Ratio: 1:1:1 (AA : DIC : Oxyma).
-
Mechanism: Oxyma creates an active ester that is highly reactive but less prone to oxazolone formation than OBt esters. The absence of DIPEA keeps the environment neutral/acidic.
3. Fmoc Deprotection:
Standard 20% Piperidine is too harsh for repeated cycles if the 2,3-F
-
Modified Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.
-
Why? HOBt acts as an acidic buffer, suppressing the abstraction of the sensitive
-proton on the already-incorporated fluorinated residue.
4. Cleavage:
Standard TFA/TIS/H
Protocol B: Boc Strategy (The "Difficult Sequence" Method)
Best for: Long, hydrophobic peptides where Fmoc synthesis fails due to aggregation.
1. Deprotection:
-
Reagent: 100% TFA (Trifluoroacetic acid).
-
Duration: 2 x 1 minute (Flow wash).
-
Note: The resulting amine is protonated (
), which breaks aggregation.
2. Neutralization & Coupling (In-Situ): Do not perform a separate neutralization wash (e.g., with DIEA/DCM), as the free amine will re-aggregate.
-
Reagent: Boc-2,3-F
-Phe-OH + HCTU + DIEA. -
Procedure: Add the activated amino acid mixture directly to the protonated resin. The excess DIEA in the coupling mixture neutralizes the amine at the moment of coupling.
-
Benefit: Minimizes the time the free amine exists, reducing aggregation and racemization.
3. HF Cleavage:
-
Conditions: Low-High HF procedure.
-
Warning: Ensure the reaction vessel is Kel-F or Teflon. Glass will dissolve.
-
Scavengers: p-Cresol and p-Thiocresol are essential to prevent alkylation of the fluorinated ring by carbocations generated during cleavage.
Decision Matrix: Which Strategy to Use?
Figure 2: Strategic decision tree for selecting the synthesis method.
Data Summary: Performance Metrics
| Parameter | Fmoc (Standard) | Fmoc (Optimized DIC/Oxyma) | Boc (In-Situ Neutralization) |
| Racemization Rate | 2.5% - 5.0% | < 0.5% | < 0.2% |
| Coupling Time | 45 min | 60-90 min (Due to steric F) | 20 min |
| Crude Purity | 75% | 92% | 94% |
| Aggregation Risk | High | Moderate | Low |
Note: Data extrapolated from comparative studies on electron-deficient phenylalanine derivatives (e.g., 4-NO
References
-
Albericio, F., & Tulla-Puche, J. (2020). The Power of the Inductive Effect in Peptide Synthesis: Fluorinated Amino Acids.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. (Establishes the superiority of Oxyma/DIC for suppressing racemization).
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. (The foundational protocol for high-efficiency Boc synthesis).
-
Thayer, D. A., et al. (2007). Polymer-based synthesis of fluorinated peptides. (Discusses specific solubility and reactivity issues of fluorinated AAs).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. (Comprehensive review of stability and cleavage conditions).
Sources
A Comparative Guide to Mono- vs. Di-fluorinated Phenylalanine in Peptides: A Senior Application Scientist's Perspective
Introduction: The Strategic Role of Fluorine in Peptide Drug Discovery
In the landscape of modern drug discovery, the rational design of therapeutic peptides hinges on overcoming inherent limitations such as poor stability and bioavailability. The strategic incorporation of non-canonical amino acids has emerged as a powerful tool to modulate the physicochemical and biological properties of peptides.[1][2] Among these, fluorinated amino acids, particularly fluorinated derivatives of phenylalanine, have garnered significant attention.[3][4] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can induce profound effects on peptide conformation, stability, and target interactions with minimal steric perturbation.[3][5][6]
This guide provides an in-depth comparative analysis of incorporating monofluorinated versus difluorinated phenylalanine residues into peptide scaffolds. We will explore the nuanced differences these substitutions impart on key biophysical properties, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in the design of next-generation peptide therapeutics.
The Fundamental Physicochemical Impact of Aromatic Fluorination
The introduction of one or two fluorine atoms onto the phenyl ring of phenylalanine dramatically alters its electronic properties. This seemingly subtle modification can have a cascading effect on the entire peptide's behavior.
-
Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, a phenomenon often referred to as the "superhydrophobic effect".[2][7] This can enhance the association of the peptide with hydrophobic regions of target proteins or cellular membranes.[8][9]
-
Altered Electrostatics: The highly electronegative fluorine atoms create a strong dipole moment in the C-F bond, altering the electrostatic potential of the aromatic ring. This can influence crucial non-covalent interactions such as cation-π, π-π stacking, and hydrogen bonding, which are often pivotal for molecular recognition and binding affinity.[5][10]
-
Modulated pKa: The electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups within the peptide.[3] For instance, fluorination of histidine has been shown to dramatically lower its pKa.[11]
Mono- vs. Di-fluorinated Phenylalanine: A Head-to-Head Comparison
The choice between incorporating a mono- or di-fluorinated phenylalanine is not arbitrary and should be guided by the specific therapeutic objective. The number and position of fluorine atoms offer distinct advantages and disadvantages.
| Property | Monofluorinated Phenylalanine | Difluorinated Phenylalanine | Rationale & Implications |
| Hydrophobicity | Moderately Increased | Significantly Increased | Increased hydrophobicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive hydrophobicity may lead to aggregation and reduced solubility.[2] |
| Conformational Effects | Subtle conformational restriction | More pronounced conformational constraint | The increased steric bulk and altered electronic interactions of the difluorinated ring can more significantly influence the local peptide backbone conformation, potentially pre-organizing the peptide into a bioactive conformation.[7][10] |
| Proteolytic Stability | Variable, position-dependent enhancement | Generally greater enhancement | The impact on proteolytic stability is complex and depends on the specific protease and the position of the fluorinated residue relative to the cleavage site.[12][13] However, the increased steric hindrance and altered recognition motifs of difluorinated residues often lead to greater resistance to enzymatic degradation.[8][12] |
| Binding Affinity | Can increase or decrease affinity | Can lead to more significant changes in affinity | The altered electrostatic potential can either strengthen or weaken interactions at the binding interface. The more pronounced electronic changes in difluorinated phenylalanine can result in more dramatic effects on binding.[5][14] |
| Synthetic Accessibility | Generally more accessible and cost-effective | Can be more challenging and expensive to synthesize | A variety of synthetic routes exist for both, but the preparation of specific difluorinated isomers can be more complex.[3][15] |
| 19F NMR Probe | Excellent probe for single fluorine environment | Provides information from two fluorine atoms, potentially more complex spectra | Both serve as excellent, non-invasive probes for studying peptide conformation, dynamics, and binding interactions via 19F NMR spectroscopy due to the high sensitivity and large chemical shift dispersion of the 19F nucleus.[16][17][18] |
Experimental Workflows: A Practical Guide
The following protocols outline key experiments for a comparative study of peptides containing mono- vs. di-fluorinated phenylalanine.
Experimental Workflow: Comparative Peptide Synthesis and Characterization
Caption: Workflow for synthesis and initial characterization of peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
-
Resin Preparation: Start with a suitable solid support resin (e.g., 2-chlorotrityl chloride resin).[19]
-
Fmoc-Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., DCM).
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Cap any unreacted functional groups on the resin.
-
-
Iterative Deprotection and Coupling:
-
Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Sequentially couple the subsequent Fmoc-protected amino acids, including the desired monofluorinated (e.g., Fmoc-L-Phe(4-F)-OH) or difluorinated (e.g., Fmoc-L-Phe(2,6-F2)-OH) phenylalanine, using the same coupling protocol.
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).[19]
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.[19]
-
Experimental Workflow: Comparative Proteolytic Stability Assay
Caption: Workflow for assessing proteolytic stability.
Protocol 2: In Vitro Proteolytic Stability Assay
-
Prepare Solutions:
-
Initiate Digestion:
-
In separate microcentrifuge tubes, mix the peptide solutions with the protease solution to a final desired concentration.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).
-
-
Analysis by RP-HPLC:
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life for each peptide.
-
Case Study: Impact on a Biologically Active Peptide
To illustrate the practical implications, consider the hypothetical incorporation of monofluorinated (4-F-Phe) and difluorinated (2,6-F2-Phe) phenylalanine into an antimicrobial peptide (AMP) that relies on aromatic interactions for membrane disruption.
-
Monofluorinated AMP (4-F-Phe): The moderate increase in hydrophobicity may lead to enhanced partitioning into the bacterial membrane, potentially increasing its antimicrobial potency.[8] The subtle electronic changes could fine-tune its interaction with membrane components.
-
Difluorinated AMP (2,6-F2-Phe): The significant increase in hydrophobicity and steric bulk could lead to a more profound disruption of the bacterial membrane, resulting in a substantial increase in antimicrobial activity. Furthermore, the difluorinated analog is likely to exhibit greater resistance to bacterial proteases, prolonging its therapeutic window.
Conclusion and Future Perspectives
The choice between incorporating mono- or di-fluorinated phenylalanine into a peptide is a strategic decision that can profoundly influence its therapeutic potential. While monofluorination offers a more subtle modulation of properties, difluorination can induce more dramatic changes in hydrophobicity, conformation, and stability. The optimal choice will invariably depend on the specific biological target and the desired therapeutic outcome.
Future research will likely focus on exploring a wider range of positional isomers of both mono- and di-fluorinated phenylalanine, as the location of the fluorine atom(s) on the aromatic ring can also have a significant impact on peptide properties.[6] Furthermore, the synergistic effects of combining fluorinated phenylalanine with other non-canonical amino acids will undoubtedly open new avenues for the rational design of highly potent and stable peptide-based drugs.
References
- Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
- Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27), 3667-3679.
- Al-Sabi, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15693–15705.
- Vankayala, S., & Koksch, B. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1435-1449.
- Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744.
- Bilgicer, B., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14532–14533.
- Holton, S. J., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6229.
- Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3586-3590.
- BenchChem. (n.d.).
- Marsh, E. N. G. (n.d.).
- Martin, A. D., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11598.
- Jäckel, C., & Koksch, B. (2012). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic & Biomolecular Chemistry, 10(35), 7011-7027.
- Hunter, L., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1435-1449.
- Wlodek, A., et al. (2017). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. ACS Chemical Biology, 12(4), 1049–1056.
- Kumar, P., et al. (2020). Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine. Frontiers in Chemistry, 8, 589.
- Chowdhary, S., et al. (2022).
- Fura, J. M., et al. (2017). The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Biochemistry, 56(8), 1144–1155.
- Chowdhary, S., et al. (2022).
- Ayi, A. I., et al. (1991). Fluorinated amino acids and peptides. Synthesis of 3,3-difluoro-2-amino acids, peptides and cyclodipeptides incorporating 3,3-difluoro-2-aminobutyric acid or 3,3-difluorophenylalanine residues in their structures. Journal of Fluorine Chemistry, 55(1), 13-28.
- Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1035.
- Van der Veken, P., et al. (2021).
- El Gamal, A., et al. (2021). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 6(5), 1956–1964.
- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
- Luck, L. A., & Lawson, J. C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576.
- Martin, A. D., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11598.
- Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University.
- Boeszoermenyi, A., et al. (2020). The precious fluorine on the ring: fluorine NMR for biological systems. Magnetic Resonance, 1(1), 1-13.
- Schmidt, F. C., et al. (2018). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 14(38), 1802034.
- Al-Sabi, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15693–15705.
- BenchChem. (n.d.). A Comparative Analysis: Unraveling the Structural Impact of 3-Fluorophenylalanine versus Phenylalanine. BenchChem.
- Reiriz, C., et al. (2021). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. Polymers, 13(21), 3804.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 10. mdpi.com [mdpi.com]
- 11. The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-2,3-Difluoro-L-Phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Boc-2,3-Difluoro-L-Phenylalanine, a fluorinated amino acid derivative. By integrating established safety protocols and regulatory standards, this document aims to be your preferred resource for ensuring operational safety and environmental stewardship in the laboratory.
Hazard Characterization and Initial Assessment
Key Anticipated Properties and Hazards:
| Property | Anticipated Value/Characteristic | Source Analogy |
| Physical State | Solid, powder | [1][4] |
| Hazard Classification | May cause skin, eye, and respiratory irritation.[2][3] | N-Boc-2-fluoro-L-phenylalanine, 3-Fluoro-L-phenylalanine, N-Boc protected |
| Stability | Stable under normal storage conditions. | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and alkaline materials.[1][4][5] | N-Boc-2-fluoro-L-phenylalanine, Boc-L-Phenylalanine |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1] | N-Boc-2-fluoro-L-phenylalanine |
It is imperative to handle this compound in accordance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS), which mandates that employers inform and train employees on the hazards of all chemicals in the workplace.[6][7]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.[8][9]
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[9]
-
Body Protection : A standard laboratory coat should be worn.[9]
-
Respiratory Protection : In situations where dust may be generated, use a NIOSH-approved respirator.[3][5]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[5][9]
Step-by-Step Disposal Protocol
The recommended and required method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[9][10] Never dispose of this chemical down the drain or in regular trash.[11]
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect unadulterated, solid this compound waste in a dedicated, clearly labeled, and sealable container.[9]
-
Contaminated Materials : Any items, such as weighing paper, gloves, or wipers, that are contaminated with the compound should also be collected in a designated, sealed container for hazardous waste.
-
Incompatibility : Ensure that this waste stream is kept separate from incompatible materials like strong oxidizing agents.[1][12]
Step 2: Container Labeling
Proper labeling is a critical component of compliant waste management. The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[11][13] The label must include:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]
-
The date when the first piece of waste was placed in the container (the accumulation start date).[11]
-
The specific hazards associated with the chemical (e.g., "Irritant").[13]
Step 3: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be:
-
At or near the point of generation and under the control of the operator.
-
Secure and well-ventilated.
-
Away from incompatible materials.
-
Subject to weekly inspections for any signs of leakage.[12]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[11] They will coordinate with a licensed hazardous waste contractor.
Step 5: Documentation
Maintain meticulous records of the disposal process. This includes the quantity of this compound disposed of and the date of disposal.[9] Retain all waste manifests and other documentation provided by the disposal vendor for your records.[9]
Spill Management Procedures
In the event of a spill, the response will depend on the quantity of material released.
Small Spills
-
Restrict access to the immediate spill area.[9]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1][5]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[9]
Large Spills
-
Evacuate the immediate area and restrict access.[9]
-
Immediately notify your institution's EHS department or emergency response team.[9]
-
If it is safe to do so, ensure the area is well-ventilated.[9]
Disposal Decision Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
